Elliptone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZGBRARBOMHQ-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197279 | |
| Record name | Elliptone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-10-4 | |
| Record name | Elliptone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elliptone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELLIPTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Elliptone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Elliptone, a naturally occurring rotenoid. The information is curated for professionals in research, science, and drug development who require detailed chemical and biological data.
Chemical Identity and Structure
This compound is a complex heterocyclic organic compound classified as a rotenoid. Its chemical structure is characterized by a fused five-ring system.
1.1. Chemical Structure Diagram
The chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and bonds.
Caption: 2D chemical structure of this compound.
Physicochemical and Identification Data
A summary of the key quantitative and identification parameters for this compound is provided in the table below. This data is essential for compound characterization, analytical method development, and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₆O₆ | [1][2] |
| Molecular Weight | 352.34 g/mol | [2] |
| IUPAC Name | (1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | [1] |
| CAS Number | 478-10-4 | [1][2] |
| Canonical SMILES | COC1=C(C=C2C(=C1)[C@H]3--INVALID-LINK--OC4=C(C3=O)C=CC5=C4C=CO5)OC | [1] |
| InChIKey | KPSZGBRARBOMHQ-MSOLQXFVSA-N | [1] |
| Synonyms | Derride | [1] |
| Physical Description | Needles from ethanol | [2] |
| Melting Point | 160 °C; 177-178 °C | [2] |
| Optical Rotation | [α]D²⁰ -18° (benzene); [α]D²⁰ +55° (acetone) | [2] |
Biological Activity and Mechanism of Action
This compound, like other rotenoids, is recognized for its biological activity, primarily as an inhibitor of mitochondrial respiration.[1]
3.1. Inhibition of Mitochondrial Electron Transport Chain
This compound exerts its biological effects by targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. The consequences of this inhibition include a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
The diagram below illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.
Caption: Inhibition of Mitochondrial Complex I by this compound.
Experimental Protocols
The following section details a key experimental protocol for the chemical synthesis of this compound.
4.1. Semisynthesis of this compound from Rotenone
This protocol is adapted from the work of Anderson et al. (2017) and describes an operationally simple, stereocontrolled semisynthesis.[1]
Materials:
-
Rotenone
-
para-Toluenesulfonic acid
-
Toluene
-
Lactol acetate (intermediate synthesized from rotenone)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: A solution of lactol acetate in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid-Catalyzed Elimination: para-Toluenesulfonic acid is added to the solution.
-
Reaction Conditions: The mixture is heated to 80 °C and stirred. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Note: For the full synthesis of the lactol acetate intermediate from rotenone, which involves dihydroxylation-oxidative cleavage and a chemoselective Baeyer-Villiger oxidation, please refer to the original publication.[1][4]
Conclusion
This compound is a significant natural product with well-defined chemical properties and a clear mechanism of biological action as a potent inhibitor of mitochondrial Complex I. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing a solid foundation for further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]
- 4. Stereocontrolled Semisyntheses of this compound and 12aβ-Hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Elliptone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elliptone, a natural compound belonging to the rotenoid family, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA topoisomerase II, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential and the methodologies to investigate its effects.
Core Mechanism of Action: Topoisomerase II Inhibition
The principal mechanism by which this compound exerts its cytotoxic effects is through the inhibition of DNA topoisomerase II.[1][2][3] Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient breaking and rejoining of DNA strands.[1] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase II for DNA replication and segregation.[4]
This compound acts as a catalytic inhibitor of topoisomerase IIα.[1][3] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound and its derivatives inhibit the overall catalytic activity of the enzyme, including the decatenation and DNA cleavage steps.[1][3] This inhibition leads to the accumulation of DNA damage, which subsequently triggers downstream cellular responses. The planar structure of this compound allows it to intercalate into the DNA, a property that is related to its ability to inhibit topoisomerase II.[1][3]
Induction of Apoptosis
The DNA damage induced by this compound is a potent trigger for apoptosis, or programmed cell death. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][7]
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage.[7] In response to this compound-induced DNA damage, the tumor suppressor protein p53 is often upregulated.[2][5] This leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7][9] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][9]
Extrinsic (Death Receptor) Pathway
This compound can also trigger the extrinsic pathway by increasing the expression of Fas/APO-1 and its ligand (FasL).[5] The binding of FasL to the Fas receptor initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8.[5][7] Activated caspase-8 can then directly activate caspase-3.[7] Furthermore, a crosstalk between the extrinsic and intrinsic pathways can occur through the cleavage of Bid by caspase-8, which amplifies the apoptotic signal through the mitochondria.[5]
Signaling Pathway Diagram
References
- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Elliptone from Derris elliptica: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptone is a naturally occurring rotenoid found in the roots of Derris elliptica (Wall.) Benth., a plant historically recognized for its potent insecticidal properties.[1] While often overshadowed by its more extensively studied counterpart, rotenone, this compound and its derivatives are emerging as molecules of significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its anticancer, insecticidal, and antimicrobial properties. Due to the limited specific research on this compound's mechanisms, this guide draws upon the well-documented pathways of structurally related rotenoids, such as Deguelin and Rotenone, to propose putative mechanisms of action. Detailed experimental protocols for evaluating these biological activities and illustrative diagrams of key signaling pathways are provided to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a member of the rotenoid family, a class of isoflavonoids characterized by a common tetracyclic ring system. It is a key bioactive constituent of plants in the Derris genus, which have been traditionally used as fish poisons and organic insecticides.[1] The chemical structure of this compound provides a scaffold for potent biological interactions, which are now being explored for therapeutic applications beyond pest control. While research has established the anticancer potential of the rotenoid class, specific data on this compound remain scarce, necessitating a comparative analysis with related compounds to infer its mechanistic action.[2]
Biological Activities of this compound and Related Rotenoids
The primary biological activities attributed to this compound and its chemical relatives include anticancer, insecticidal, and antimicrobial effects.
Anticancer and Chemopreventive Activity
While direct and extensive studies on this compound's cytotoxicity against cancer cell lines are limited, the rotenoid class, in general, exhibits significant anticancer and chemopreventive properties.[2] Compounds like Deguelin and Rotenone, also found in Derris species, have been thoroughly investigated and serve as important proxies for understanding the potential of this compound.
Deguelin, for instance, shows potent anti-proliferative effects in various cancers, including lung and breast cancer, by inducing apoptosis and cell cycle arrest.[3][4][5] Rotenone has demonstrated high cytotoxic activity against breast cancer cells (MCF-7) and has shown chemopreventive and antitumor activity in vivo.[2] A derivative of this compound, 6aα,12aα-12a-hydroxythis compound, isolated from the related plant Derris trifoliata, was found to have inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, suggesting valuable anti-tumor promotion activity.
Table 1: Cytotoxic Activity (IC₅₀) of Rotenone and Deguelin in Human Cancer Cell Lines (Note: Data for this compound is not widely available; these related compounds illustrate the potential of the rotenoid class.)
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Rotenone | MCF-7 | Breast Adenocarcinoma | 4.4 nM | [2] |
| Deguelin | MDA-MB-231 | Breast Adenocarcinoma | ~1 µM | [5] |
| Deguelin | BT474 | Breast Ductal Carcinoma | ~1 µM | [5] |
| Deguelin | MCF-7 | Breast Adenocarcinoma | ~1 µM | [5] |
| Deguelin | T47D | Breast Ductal Carcinoma | ~1 µM | [5] |
| Deguelin | A549 | Non-small cell lung cancer | Not specified | [6] |
| Deguelin | H1299 | Non-small cell lung cancer | Not specified | [6] |
Insecticidal Activity
The roots of Derris elliptica have a long history of use as a natural insecticide, with its toxicity attributed to the mixture of rotenoids it contains, including this compound.[1] These compounds act as potent contact and stomach poisons for a wide range of insect pests. The primary mechanism of insecticidal action for rotenoids is the inhibition of mitochondrial electron transport at Complex I, leading to respiratory failure and death. This mode of action makes it an effective, albeit broad-spectrum, biopesticide.
Antimicrobial Activity
Recent studies have revealed the antimicrobial potential of novel rotenoids isolated from the stems of Derris elliptica. These compounds exhibited selective inhibitory activity against various bacterial and fungal strains, indicating a potential application for this compound and its derivatives as antimicrobial agents.
Table 2: Antimicrobial Activity (MIC & IC₅₀) of a New Rotenoid (Derieliptoside A) from Derris elliptica
| Organism | Type | MIC (µM) | IC₅₀ (µM) | Reference |
| Enterococcus faecalis | Gram-positive bacteria | 37.5 | 10.6 | [7] |
| Staphylococcus aureus | Gram-positive bacteria | 75 | 22.7 | [7] |
| Candida albicans | Fungus | 37.5 | 11.2 | [7] |
Putative Mechanisms of Anticancer Action
The anticancer effects of this compound can be inferred from the well-established mechanisms of Rotenone and Deguelin. These mechanisms primarily involve the induction of apoptosis through mitochondrial disruption and the inhibition of key cell survival signaling pathways.
Mechanism I: Inhibition of Mitochondrial Complex I and ROS-Induced Apoptosis (Rotenone Model)
Rotenone is a classical inhibitor of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[8][9] This inhibition disrupts ATP synthesis and leads to a significant increase in the production of mitochondrial reactive oxygen species (ROS).[8] The resulting oxidative stress triggers the intrinsic pathway of apoptosis through the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[8]
Caption: Putative ROS-mediated apoptotic pathway of this compound.
Mechanism II: Inhibition of PI3K/Akt Survival Pathway (Deguelin Model)
Deguelin is known to induce apoptosis by targeting and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation.[3][10] By inhibiting PI3K activity, Deguelin prevents the phosphorylation and activation of Akt.[10] Inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like Bad and Bax. Uninhibited Bad and Bax can then promote the mitochondrial release of cytochrome c, initiating the caspase cascade and apoptosis.[3] This pathway represents a more targeted anticancer mechanism that is often dysregulated in cancer cells.
Caption: Putative PI3K/Akt inhibition pathway of this compound.
Experimental Protocols
Investigating the biological activity of this compound requires a suite of well-established in vitro assays. The following section details the methodologies for key experiments.
General Workflow: Bioassay-Guided Fractionation
The discovery and isolation of bioactive compounds like this compound from a crude plant extract typically follow a bioassay-guided fractionation process. This workflow systematically separates the complex mixture into simpler fractions and uses a specific biological assay at each step to track and isolate the active component(s).
Caption: Workflow for bioassay-guided fractionation.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[6]
-
Solubilization : Carefully remove the MTT medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5][14]
-
Methodology :
-
Cell Culture and Treatment : Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]
-
Staining : Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[15][16]
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]
-
Caspase Activity Assay
This assay quantifies the activity of key apoptosis-mediating enzymes, caspases-9 (initiator) and -3 (executioner).
-
Principle : The assay utilizes specific peptide substrates for caspase-3 (DEVD) and caspase-9 (LEHD) conjugated to a fluorophore or chromophore.[17] When an active caspase cleaves its corresponding substrate, the reporter molecule is released, generating a fluorescent or colorimetric signal that is proportional to the enzyme's activity.
-
Methodology :
-
Cell Lysis : Treat cells with this compound, harvest, and lyse them using a supplied lysis buffer to release cellular contents.
-
Substrate Addition : Add the caspase-9 (Ac-LEHD-pNA) or caspase-3 substrate to the cell lysate in a 96-well plate.
-
Incubation : Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction.
-
Signal Detection : Measure the fluorescence (e.g., using a fluorometric plate reader) or absorbance (at 405 nm for pNA) of the samples.
-
Data Analysis : Quantify the increase in signal relative to untreated control cells to determine the fold-activation of the caspases.
-
Conclusion and Future Directions
This compound, a key rotenoid from Derris elliptica, represents a promising natural product with a range of biological activities. While its insecticidal properties are well-established through historical use, its potential as an anticancer and antimicrobial agent is only beginning to be understood. Based on the mechanisms of action of related rotenoids, this compound likely exerts its anticancer effects through the induction of apoptosis via mitochondrial dysfunction and the inhibition of critical cell survival pathways like PI3K/Akt.
However, a significant knowledge gap exists, as much of the mechanistic data is inferred from other compounds. There is a critical need for future research to focus specifically on this compound to:
-
Determine its cytotoxic profile (IC₅₀ values) across a wide panel of human cancer cell lines.
-
Elucidate its precise molecular targets and confirm its effects on mitochondrial function and signaling pathways.
-
Evaluate its efficacy and safety in preclinical animal models for both cancer and infectious diseases.
By systematically addressing these questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel drug candidate.
References
- 1. Biopharmacological considerations for accelerating drug development of deguelin, a rotenoid with potent chemotherapeuti… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 5. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 10. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deguelin - Wikipedia [en.wikipedia.org]
- 14. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - PMC [pmc.ncbi.nlm.nih.gov]
Elliptone and its Analogue Ellipticine: A Technical Guide on Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anticancer properties of ellipticine, a potent plant alkaloid. While the initial topic of interest was elliptone, the available scientific literature predominantly focuses on its close analogue, ellipticine. Ellipticine, first isolated from Ochrosia elliptica, has demonstrated significant cytotoxic effects against a range of cancer types, primarily through its interactions with DNA and critical cellular enzymes. This guide synthesizes the current understanding of its mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanisms of Anticancer Activity
Ellipticine exerts its anticancer effects through a multi-pronged approach, primarily targeting DNA integrity and cellular replication processes. The core mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), induction of cell cycle arrest, and initiation of apoptosis.[1]
DNA Intercalation and Topoisomerase II Inhibition
The planar, polycyclic structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as DNA intercalation. This physical disruption interferes with essential processes like DNA replication and transcription, which are highly active in rapidly dividing cancer cells.
This intercalation is also linked to its primary enzymatic target: topoisomerase IIα.[2] Topoisomerase II is crucial for managing DNA topology during replication by creating and religating double-strand breaks to resolve supercoiling and tangles.[3] Ellipticine acts as a catalytic inhibitor of topoisomerase IIα.[2][4] Unlike topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex and lead to permanent DNA breaks, catalytic inhibitors block the enzyme's activity before DNA scission, thereby robbing the cell of its essential functions.[2][5] Studies with ellipticine derivatives have shown they inhibit the decatenation (unlinking) activity of topoisomerase IIα at concentrations significantly lower than the parent compound.[2]
Generation of Reactive Oxygen Species (ROS)
In addition to its direct effects on DNA, ellipticine is known to generate Reactive Oxygen Species (ROS) within cancer cells. ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can cause widespread damage to cellular components including DNA, proteins, and lipids.[6] This ROS-induced damage exacerbates the effects of DNA intercalation and topoisomerase inhibition, further pushing the cell towards apoptosis. While cancer cells often have higher basal levels of ROS, excessive accumulation becomes cytotoxic, a threshold that ellipticine helps to cross.[6]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of ellipticine-induced cellular damage is cell cycle arrest and programmed cell death (apoptosis).
Apoptosis Induction
Ellipticine triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, creating a robust and amplified cell death signal.[1]
-
Extrinsic Pathway : Treatment with ellipticine increases the expression of the Fas/APO-1 death receptor and its ligands.[1] This engagement leads to the activation of caspase-8, an initiator caspase that directly triggers the executioner caspases responsible for dismantling the cell.[1]
-
Intrinsic Pathway : The extrinsic pathway is amplified through a "cross-talk" mechanism involving the protein Bid.[1] Activated caspase-8 cleaves Bid, and the resulting fragment (tBid) translocates to the mitochondria, disrupting their function and leading to the activation of the initiator caspase-9.[1] This convergence of both pathways ensures an effective apoptotic response.[1]
Cell Cycle Arrest
In human breast cancer cells (MCF-7), ellipticine has been shown to induce cell cycle arrest in the G2/M phase.[1] This halt in cell division prevents the propagation of damaged cells and provides a window for apoptosis to occur. The arrest is associated with a significant increase in the protein expression of key cell cycle regulators:[1]
-
p53 : A tumor suppressor that acts as a crucial checkpoint, responding to cellular stress like DNA damage.
-
p27/KIP1 : A cyclin-dependent kinase inhibitor that blocks progression through the cell cycle.
The upregulation of these proteins effectively stops the cell cycle machinery, a direct consequence of the cellular stress induced by ellipticine.[1]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. While specific IC50 values for this compound are not widely reported, data for the parent compound ellipticine and its more potent derivatives highlight its activity.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Ellipticine | Human Breast (MCF-7) | Breast Cancer | Not specified, but inhibits growth | [1] |
| Ellipticine | Various | Various | Modest inhibitor of DNA cleavage (IC50 >200 μM) | [2] |
| ET-1 (Derivative) | - | - | More potent catalytic inhibitor than ellipticine | [2][4] |
| ET-2 (Derivative) | - | - | More potent catalytic inhibitor than ellipticine | [2][4] |
Note: Quantitative data for ellipticine is often presented in the context of its derivatives, which were synthesized to improve potency and reduce toxicity. ET-1 (N-methyl-5-demethyl ellipticine) and ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) both completely block topoisomerase IIα decatenation activity at concentrations of 200–1000 μM, whereas the parent ellipticine required >5000 μM for the same effect.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of compounds like ellipticine.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of ellipticine (or its analogue) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Topoisomerase IIα Inhibition (DNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the enzyme's function of unlinking catenated (interlocked) DNA rings.
-
Reaction Setup : Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and an ATP-containing assay buffer.
-
Inhibitor Addition : Add varying concentrations of the test compound (e.g., ellipticine) to the reaction tubes.
-
Incubation : Incubate the reaction at 37°C for a set time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination : Stop the reaction by adding a stop buffer containing a protein-denaturing agent (e.g., SDS) and a DNA loading dye.
-
Gel Electrophoresis : Load the samples onto an agarose gel and perform electrophoresis. Catenated kDNA remains trapped in the well, while decatenated (unlinked) DNA circles can migrate into the gel.
-
Visualization : Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses a fluorescent dye that binds to DNA to quantify the DNA content of cells, thereby determining their phase in the cell cycle.
-
Cell Culture and Treatment : Grow cells to sub-confluency and treat them with the test compound for the desired time.
-
Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation : Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis : Generate a histogram of cell counts versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N content, and cells in S phase will have an intermediate amount. Analyze the percentage of cells in each phase to identify arrest.
Conclusion and Future Directions
Ellipticine stands as a compelling natural product with significant anticancer properties, primarily functioning as a DNA intercalating agent and a catalytic inhibitor of topoisomerase IIα.[2] Its ability to induce robust apoptotic responses and cell cycle arrest through multiple, interconnected pathways highlights its therapeutic potential.[1] However, the clinical application of ellipticine itself has been hampered by issues of toxicity and adverse side effects.
Future research is focused on synthesizing and evaluating ellipticine derivatives that retain or enhance anticancer efficacy while exhibiting a more favorable toxicity profile.[2][4] The development of such compounds, coupled with a deeper understanding of their interactions with specific cancer-related signaling pathways (e.g., PI3K/Akt, MAPK), could lead to novel and effective targeted therapies. Further investigation into drug delivery systems to improve tumor-specific targeting may also help overcome the limitations of this promising class of compounds.
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Elliptone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone is a naturally occurring rotenoid, a class of heterocyclic organic compounds that often exhibit potent insecticidal and piscicidal properties. Belonging to the flavonoid family, this compound and its structural analogs have garnered significant interest within the scientific community for their potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Fabaceae (legume) family, particularly within the genera Derris, Lonchocarpus, and Tephrosia. These plants have a history of use in traditional practices as fish poisons and insecticides due to their rotenoid content.
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The roots are generally the primary source of rotenoids, including this compound.
Table 1: Quantitative Content of Rotenoids in Various Plant Sources
| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |
| Derris elliptica | Stems | Rotenone | ~0.28% | [1] |
| Derris elliptica | Roots | Rotenone | Up to 46.1% in crude extract | [2] |
| Tephrosia vogelii | Pods | Rotenone | 1.4% | [3] |
| Tephrosia vogelii | Leaves | Rotenoids | 0.65% - 4.25% | [3] |
| Lonchocarpus utilis | Roots | Rotenone | Generally high | [4] |
| Lonchocarpus urucu | Roots | Rotenone | Generally high | [4] |
Note: Specific quantitative data for this compound is often reported as part of the total rotenoid content. Further analytical separation is required to determine the precise percentage of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of appropriate solvents and chromatographic techniques is critical for achieving high purity and yield.
Experimental Protocols
1. Extraction of Crude Rotenoid Mixture
This protocol describes a general method for obtaining a crude extract rich in rotenoids, including this compound, from plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Derris elliptica roots)
-
Extraction solvent (e.g., Chloroform, 95% Ethanol, or Acetone)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filter paper
-
-
Methodology:
-
Soxhlet Extraction:
-
Place a known quantity of the powdered plant material into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen extraction solvent.
-
Heat the flask to initiate the solvent cycle. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the plant material.
-
Allow the extraction to proceed for several hours until the solvent running through the siphon tube is clear.
-
After extraction, concentrate the solvent in the distilling flask using a rotary evaporator to obtain the crude extract.[5]
-
-
Maceration:
-
Submerge a known quantity of the powdered plant material in a suitable volume of the extraction solvent in a sealed container.
-
Agitate the mixture periodically over 24-72 hours at room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the maceration process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.[2]
-
-
Pressurized Liquid Extraction (PLE):
-
Pack the powdered plant material into the extraction cell.
-
Set the desired temperature (e.g., 50°C) and pressure (e.g., 2000 psi).
-
Pump the extraction solvent (e.g., Chloroform) through the cell for a specified time (e.g., 30 minutes).
-
Collect the extract and concentrate it using a rotary evaporator.[2]
-
-
Workflow for Crude Rotenoid Extraction
Caption: General workflow for obtaining a crude rotenoid extract.
2. Separation and Purification of this compound
The crude extract contains a mixture of rotenoids and other phytochemicals. Chromatographic techniques are employed to isolate this compound from this complex mixture.
-
Materials:
-
Crude rotenoid extract
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, diethyl ether)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
UV lamp for visualization
-
-
Methodology:
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate or chloroform).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable mobile phase (e.g., chloroform:diethyl ether, 95:5 v/v).
-
Visualize the spots under a UV lamp. Rotenoids can be further visualized by spraying with a hydriodic acid reagent, which imparts specific colors to different rotenoids.
-
Combine the fractions containing the compound with the Rf value corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, the fractions enriched with this compound from column chromatography can be further purified using preparative HPLC.
-
A common mobile phase for separating rotenoids is a mixture of chloroform and isooctane (e.g., 35:65 v/v).[6]
-
The sample is injected into the HPLC system, and the eluate is monitored at a specific wavelength (e.g., 294 nm).
-
The fraction corresponding to the this compound peak is collected.
-
The solvent is evaporated to yield highly purified this compound.
-
-
Workflow for this compound Isolation and Purification
Caption: A typical workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its ability to interfere with cellular respiration. Like other rotenoids, this compound is known to be an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][8]
Mechanism of Action: Inhibition of Mitochondrial Complex I
Inhibition of Complex I by this compound disrupts the transfer of electrons from NADH to ubiquinone. This blockage has several downstream consequences:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis via oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress within the cell.[9]
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis.
While the primary target of this compound is mitochondrial Complex I, the downstream signaling events are complex and can vary depending on the cell type and the concentration of the compound. The related compound, ellipticine, has been shown to induce apoptosis through pathways involving p53, the Fas/Fas ligand system, and disruption of mitochondrial function.[10][11] Although the specific signaling cascade for this compound is not as extensively characterized, it is likely to share similarities with other Complex I inhibitors.
Signaling Pathway: this compound-Induced Mitochondrial Dysfunction
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Conclusion
This compound represents a valuable natural product with significant biological activity. This guide has outlined its primary natural sources and provided a framework for its extraction and purification from plant materials. The detailed experimental protocols and workflows offer a practical starting point for researchers interested in isolating this compound for further investigation. The elucidation of its mechanism of action, primarily through the inhibition of mitochondrial Complex I, provides a basis for exploring its potential applications in drug development and other scientific disciplines. Further research is warranted to fully characterize the specific signaling pathways modulated by this compound and to explore its therapeutic potential.
References
- 1. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 2. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. Inhibition of the cytotoxicity of protein toxins by a novel plant metabolite, mansonone-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Elliptone: A Technical Guide to its Physicochemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Elliptone, a naturally occurring rotenoid found in several plant species. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, as well as for those investigating its insecticidal properties. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.
Core Physicochemical Properties
This compound possesses a complex heterocyclic structure that dictates its chemical and biological behavior. A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 352.34 g/mol | [1] |
| Melting Point | 160 °C or 177-178 °C | |
| Boiling Point | Data not readily available | |
| LogP (calculated) | 3.2 | [1] |
| pKa | Data not readily available | |
| Topological Polar Surface Area | 67.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| CAS Number | 478-10-4 | [1] |
| IUPAC Name | (1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | [1] |
Spectral Properties
Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are summarized below.
| Spectroscopy | Expected Peaks and Features |
| UV-Vis | Due to the presence of a conjugated π-electron system, this compound is expected to absorb UV light in the range of 200-400 nm.[2][3][4][5] |
| Infrared (IR) | Characteristic peaks are expected for C=O (carbonyl) stretching (around 1670 cm⁻¹), C-O (ether) stretching (around 1000-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹).[6][7][8][9] |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and protons on the heterocyclic rings are expected. Chemical shifts will be influenced by the electronic environment of each proton.[10][11][12][13][14] |
| ¹³C NMR | Signals for carbonyl carbons (downfield), aromatic carbons, ether-linked carbons, and methoxy carbons are anticipated. A ¹³C NMR spectrum for the related compound 19,20-Dihydro-elliptone shows a range of chemical shifts consistent with this structure.[15][16][17] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (352.34). Characteristic fragmentation patterns would arise from the cleavage of the heterocyclic rings and loss of methoxy groups.[18][19][20][21] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure substance, this range is typically narrow.
Solubility Determination
This protocol outlines a method to determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide).
-
Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a small vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Mixing: The mixture is vortexed or agitated for a set period to facilitate dissolution.
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the amount of solvent can be incrementally increased to determine the approximate solubility limit.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol describes the acquisition of a UV-Vis spectrum to determine the wavelengths of maximum absorbance.
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Spectrometer Setup: A UV-Vis spectrophotometer is blanked using the same solvent in which the sample is dissolved.
-
Spectrum Acquisition: The cuvette containing the this compound solution is placed in the spectrophotometer, and the absorbance is measured over a wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is analyzed to identify the λmax values.
Biological Activity and Signaling Pathways
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, research on the structurally similar and functionally related compound, Ellipticine, provides valuable insights into its potential mechanisms of action, particularly in the context of its cytotoxic effects.
Hypothetical Signaling Pathway for Cytotoxicity
Based on studies of Ellipticine, this compound may induce apoptosis and cell cycle arrest in cancer cells through the following proposed pathway:
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Insecticidal Mechanism of Action
This compound is a known component of natural insecticides derived from Derris elliptica. The insecticidal action of rotenoids like this compound is primarily attributed to their ability to interfere with cellular respiration. However, other mechanisms common to plant-derived insecticides may also be involved.
Potential Targets in Insects:
-
Mitochondrial Electron Transport Chain: Rotenoids are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of ATP synthesis and ultimately, cell death.
-
Nervous System Receptors: Like many natural insecticides, this compound may also target components of the insect nervous system, such as acetylcholinesterase, GABA receptors, or octopamine receptors, leading to paralysis and death.[22][23][24]
-
Cuticle Disruption: Some plant-derived compounds can disrupt the waxy layer of the insect cuticle, leading to dehydration.
Experimental Workflow
A general workflow for the characterization of the physicochemical and biological properties of this compound is presented below.
Caption: Experimental workflow for this compound research.
This guide provides a foundational understanding of the physicochemical properties of this compound for research applications. Further experimental investigation is required to fully characterize its spectral properties and elucidate its precise biological mechanisms of action.
References
- 1. This compound | C20H16O6 | CID 160477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. compoundchem.com [compoundchem.com]
- 15. hmdb.ca [hmdb.ca]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 22. Elucidating the molecular mechanisms of essential oils' insecticidal action using a novel cheminformatics protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dr.lib.iastate.edu [dr.lib.iastate.edu]
An In-Depth Technical Guide to the Toxicology Profile of Elliptone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone is a naturally occurring rotenoid, a class of heterocyclic organic compounds found in the roots and stems of certain plants, such as those from the Derris and Lonchocarpus genera[1]. Historically, rotenoid-containing plant extracts have been utilized for their insecticidal and piscicidal properties. In recent years, the pharmacological potential of various rotenoids, including this compound, has been explored, particularly in the context of anticancer research[2]. A thorough understanding of a compound's toxicology profile is paramount for its development as a therapeutic agent. This guide aims to provide a detailed framework for the toxicological evaluation of this compound.
Physicochemical Properties
A foundational aspect of any toxicological profile is the characterization of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₆ | --INVALID-LINK-- |
| Molecular Weight | 352.34 g/mol | --INVALID-LINK-- |
| CAS Number | 478-10-4 | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| Solubility | Information not readily available | |
| LogP | Information not readily available |
Non-Clinical Toxicology
A comprehensive non-clinical toxicology program is essential to characterize the safety profile of a new chemical entity. The following sections detail the types of studies that are typically conducted.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.
Table 3.1: Illustrative Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Observations |
| Mouse | Oral (gavage) | Data not available | Hypothetical: Neurotoxic signs (tremors, ataxia), lethargy |
| Rat | Intravenous | Data not available | Hypothetical: Convulsions, respiratory distress |
| Rabbit | Dermal | Data not available | Hypothetical: Mild skin irritation |
In Vitro Cytotoxicity
Cytotoxicity assays evaluate the toxicity of a compound to cells in culture. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability.
Table 3.2: Illustrative In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | MTT Assay | 24 | Data not available |
| SH-SY5Y (Human Neuroblastoma) | Neutral Red Uptake | 48 | Data not available |
| HUVEC (Human Umbilical Vein Endothelial Cells) | LDH Release Assay | 24 | Data not available |
Genotoxicity
Genotoxicity studies are performed to identify compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required.
Table 3.3: Illustrative Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Data not available | Hypothetical: Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without | Data not available | Hypothetical: Positive at high concentrations with S9 |
| In Vivo Micronucleus Test | Rodent (e.g., mouse bone marrow) | N/A | Data not available | Hypothetical: Negative |
Repeat-Dose Toxicity
Repeat-dose toxicity studies assess the effects of repeated exposure to a substance over a prolonged period. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Table 3.4: Illustrative Repeat-Dose Toxicity Study Design for this compound
| Parameter | Description |
| Species | Rat (one rodent species), Dog (one non-rodent species) |
| Duration | 28-day and 90-day studies |
| Route of Administration | Proposed clinical route (e.g., oral, intravenous) |
| Dose Levels | At least 3 dose levels and a control group |
| Endpoints | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology |
| NOAEL | To be determined |
Developmental and Reproductive Toxicology (DART)
DART studies are conducted to evaluate the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 3.5: Illustrative DART Study Program for this compound
| Study Type | Species | Key Endpoints |
| Fertility and Early Embryonic Development | Rat | Mating performance, fertility indices, implantation sites, early embryonic survival. |
| Embryo-Fetal Development | Rat, Rabbit | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations. |
| Pre- and Postnatal Development | Rat | Maternal toxicity, parturition, lactation, pup viability, growth, and development. |
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a substance. These are generally required for drugs intended for chronic use.
Table 3.6: Illustrative Carcinogenicity Study Design for this compound
| Parameter | Description |
| Species | Rat, Mouse |
| Duration | 2 years |
| Route of Administration | Proposed clinical route |
| Dose Levels | Multiple dose levels based on repeat-dose toxicity data |
| Endpoints | Survival, clinical signs, body weight, tumor incidence and latency, histopathology of all tissues |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 4.1: Illustrative Safety Pharmacology Core Battery for this compound
| System | Study Type | Species | Key Parameters Measured |
| Central Nervous System | Functional Observational Battery (FOB) | Rat | Behavioral changes, coordination, sensory/motor reflexes, body temperature. |
| Cardiovascular System | In vivo telemetry | Dog or Monkey | Blood pressure, heart rate, ECG (including QT interval). |
| Respiratory System | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume. |
ADME (Absorption, Distribution, Metabolism, Excretion)
Understanding the ADME properties of a compound is crucial for interpreting toxicology data and predicting its pharmacokinetic behavior in humans.
Table 5.1: Illustrative ADME Profile of this compound
| Parameter | In Vitro/In Vivo Model | Result |
| Absorption | Caco-2 cell permeability assay | Data not available |
| Distribution | Plasma protein binding (e.g., equilibrium dialysis) | Data not available |
| Metabolism | Liver microsomes (human, rat, dog) | Data not available |
| Cytochrome P450 inhibition/induction assays | Data not available | |
| Excretion | In vivo rodent study with radiolabeled compound | Data not available |
Potential Mechanisms of Toxicity and Signaling Pathways
While specific data for this compound is scarce, the toxicological mechanisms of the related and well-studied rotenoid, rotenone, are primarily attributed to its potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition leads to a cascade of downstream effects.
A similar mechanism of action is plausible for this compound. Inhibition of mitochondrial Complex I disrupts cellular respiration, leading to:
-
Decreased ATP Production: Impairing cellular energy supply.
-
Increased Production of Reactive Oxygen Species (ROS): Leading to oxidative stress and damage to cellular components, including DNA, lipids, and proteins.
-
Induction of Apoptosis: The resulting cellular stress can trigger programmed cell death pathways.
The following diagram illustrates the potential signaling pathway affected by this compound, based on the known mechanism of rotenoids.
Caption: Potential mechanism of this compound-induced toxicity via mitochondrial dysfunction.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the literature. However, standardized guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) are followed. Below are overviews of the methodologies for key in vitro toxicology assays.
Bacterial Reverse Mutation Assay (Ames Test)
This workflow outlines the general procedure for an Ames test, a widely used method to assess a compound's mutagenic potential.
Caption: General workflow for the Ames test.
In Vitro Chromosomal Aberration Assay
This diagram illustrates the typical steps involved in assessing the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.
References
In Silico Modeling of Elliptone-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptone, a natural rotenoid found in plants of the Derris and Lonchocarpus genera, has garnered interest for its potential therapeutic applications, particularly in oncology. Understanding the molecular mechanisms underlying its biological activity is crucial for drug development and optimization. In silico modeling provides a powerful approach to investigate the interactions between this compound and its protein targets at an atomic level. This technical guide offers a comprehensive overview of the methodologies and data pertinent to the in-pencilo modeling of this compound-protein interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction to this compound and its Biological Significance
This compound (C20H16O6) is a rotenoid, a class of naturally occurring compounds known for their insecticidal and piscicidal properties. Structurally similar to other bioactive compounds like rotenone and the anticancer agent ellipticine, this compound has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to disruption of cellular respiration and induction of apoptosis. Furthermore, evidence suggests that this compound and its analogs may interact with other protein targets, modulating key signaling pathways involved in cell proliferation, survival, and death.
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes, affinities, and dynamic behavior of small molecules like this compound with their protein targets. These computational approaches can accelerate the drug discovery process by identifying potential protein targets, predicting binding affinities, and guiding the design of more potent and selective derivatives.
Known and Potential Protein Targets of this compound
While research specifically on this compound is less extensive than for its analog ellipticine, several protein targets have been identified or are strongly implicated based on its chemical structure and observed biological effects.
Table 1: Potential Protein Targets of this compound
| Protein Target Family | Specific Protein(s) | Rationale for Interaction |
| Mitochondrial Complex I Subunits | Various subunits | Known inhibitory activity of rotenoids on mitochondrial respiration. |
| Tubulin | α- and β-tubulin | Rotenoids are known to interfere with microtubule dynamics. |
| Bcl-2 Family Proteins | Bcl-2, Bcl-xL, Bax, Bak | Modulation of apoptosis is a key feature of rotenoid activity.[1][2] |
| Kinases | SYK, PI3K, BTK | These have been identified as targets for the related compound, ellipticine. |
| Topoisomerase II | Topoisomerase IIα | A primary target for the structurally similar ellipticine.[3] |
Quantitative Data on this compound-Protein Interactions
Quantitative data on the binding affinity of this compound to its protein targets is essential for accurate in silico modeling and for understanding its potency. While specific Ki, Kd, or IC50 values for this compound are not abundantly available in the public domain, data from related compounds and analogous assays can provide valuable insights.
Table 2: Experimentally Determined Inhibition Data for Ellipticine (as a proxy for this compound)
| Protein Target | Ligand | Inhibition Value (IC50) | Assay Type |
| Topoisomerase IIα | Ellipticine | >200 µM | DNA Cleavage Assay[3] |
| Topoisomerase IIα | ET-1 (Ellipticine Derivative) | ~40 µM | DNA Cleavage Assay[3] |
| Topoisomerase IIα | ET-2 (Ellipticine Derivative) | ~5 µM | DNA Cleavage Assay[3] |
Note: The lack of specific quantitative data for this compound highlights a significant research gap and underscores the importance of further experimental validation.
Key Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through its influence on several critical cellular signaling pathways. Understanding these pathways is fundamental to comprehending its mechanism of action and for identifying potential therapeutic strategies.
Intrinsic Apoptosis Pathway
This compound, through its inhibition of mitochondrial complex I, can trigger the intrinsic apoptosis pathway. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway.
References
Preliminary Cytotoxicity Screening of Elliptone: A Technical Guide
This guide provides a comprehensive overview of the preliminary cytotoxicity screening of Elliptone, a naturally occurring plant alkaloid. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanisms of action, summarizes its cytotoxic effects on various cancer cell lines, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its activity.
Introduction to this compound and its Cytotoxic Potential
This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a plant alkaloid originally isolated from the leaves of Ochrosia elliptica. It has garnered significant interest in oncology research due to its potent anticancer properties. Like many chemotherapeutic agents, this compound exhibits a multi-modal mechanism of action, making it a promising candidate for further investigation. Its planar, polycyclic structure allows it to interact directly with cellular macromolecules, initiating cascades that lead to cell death. Preliminary screening of its cytotoxic effects is a critical first step in evaluating its potential as a therapeutic agent.
Mechanisms of Cytotoxic Action
This compound exerts its anticancer effects through several established mechanisms, primarily targeting DNA integrity and cellular apoptotic machinery.
-
DNA Intercalation and Topoisomerase II Inhibition : this compound's planar structure enables it to insert itself between the base pairs of DNA.[1] This intercalation disrupts the normal processes of DNA replication and transcription. Furthermore, this action inhibits the function of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[1][2] The inhibition of this enzyme leads to DNA strand damage, which is a potent trigger for apoptosis.
-
DNA Adduct Formation : this compound can be considered a pro-drug.[3] Its pharmacological efficiency is partly dependent on its metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes.[1][2] This activation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can then form covalent adducts with DNA.[3] This direct DNA damage contributes significantly to its cytotoxicity in most cancer cell lines.[1][3]
-
Induction of Apoptosis : A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis.[4][5] This is achieved through the activation of multiple signaling pathways, including the p53-dependent pathway and both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.[4][5]
-
Cell Cycle Arrest : Treatment with this compound has been shown to cause cell cycle arrest, preventing cancer cells from progressing through mitosis.[4] The specific phase of arrest can depend on the cancer cell type and its genetic background, such as its p53 status. For example, in U87MG glioblastoma cells (p53 wild-type), it causes a G0/G1 arrest, while in U373 cells (p53 mutant), it leads to arrest in the S and G2/M phases.[1]
-
Mitochondrial Disruption : this compound can directly affect mitochondrial function. It has been shown to uncouple oxidative phosphorylation, disrupting the energy balance of the cell and contributing to the initiation of the mitochondrial apoptotic pathway.[2][4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process. The IC50 value for this compound varies depending on the specific cancer cell line, reflecting differences in their biological and metabolic characteristics.[6]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 | [5] |
| MCF-7 | Human Breast Adenocarcinoma | Data not specified | [3] |
| HL-60 | Human Promyelocytic Leukemia | Data not specified | [3] |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Data not specified | [3] |
| UKF-NB-3 | Human Neuroblastoma | Data not specified | [3] |
| UKF-NB-4 | Human Neuroblastoma | Data not specified | [3] |
| U87MG | Human Glioblastoma | Data not specified | [3] |
Experimental Protocols
Standardized protocols are essential for the accurate assessment of cytotoxicity. Below are methodologies for key assays used in the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
These colorimetric assays measure the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism can reduce tetrazolium salts (like MTT or XTT) to a colored formazan product.[7]
Protocol (based on XTT Assay):
-
Cell Seeding : Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
Data Acquisition : Measure the absorbance of the wells using a microplate spectrophotometer at a wavelength of 450-500 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment : Culture and treat cells with this compound at a relevant concentration (e.g., its IC50 value) for a specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) indicates phosphatidylserine exposure on the outer membrane of apoptotic cells, while PI fluorescence indicates loss of membrane integrity in late apoptotic or necrotic cells.
-
Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Visualization of Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes and pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of a test compound like this compound.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis by activating a network of interconnected signaling pathways. The diagram below outlines the key molecular events, from initial triggers to the execution of cell death.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Semisynthesis of Elliptone from Rotenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of elliptone, a rotenoid with potential anticancer properties, from the readily available natural product rotenone. The described three-step sequence is based on the work of Russell et al. (2017) and offers an operationally simple and scalable method.[1][2]
Introduction
This compound is a naturally occurring rotenoid that has garnered interest in the scientific community for its potential chemopreventive properties. This protocol details a semisynthetic route starting from rotenone, a widely available insecticide. The synthesis proceeds through a sequence of dihydroxylation-oxidative cleavage, a chemoselective Baeyer-Villiger oxidation, and a final acid-catalyzed elimination to yield this compound. This method provides a reliable pathway for accessing this compound for further biological investigation and drug development studies.
Reaction Pathway
The overall synthetic transformation from rotenone to this compound is depicted below. The process involves the modification of the isopropenyl dihydrofuran moiety of rotenone to form the pyran ring characteristic of this compound.
Figure 1. Synthetic pathway from Rotenone to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molar equivalents, reaction times, and yields.
| Step | Reaction | Starting Material | Key Reagents (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Dihydroxylation & Oxidative Cleavage | Rotenone | OsO₄ (0.004), NMO (2.2), Citric Acid (1.0), H₅IO₆ (2.0) | Acetone/H₂O | 16 & 2 | 23 | 72 (over 2 steps) |
| 2 | Baeyer-Villiger Oxidation | Rotenone 6'-norketone | Oxone® (8.0) | Ethyl Acetate/H₂O | 28 | 23 | 35-38 |
| 3 | Acid-Catalyzed Elimination | Lactol Acetate Intermediate | p-TsOH·H₂O (0.1) | Toluene | 1 | 80 | 76 |
Experimental Protocols
Step 1: Synthesis of Rotenone 6'-norketone
This procedure involves the dihydroxylation of the isopropenyl group of rotenone, followed by oxidative cleavage of the resulting diol.
Materials:
-
Rotenone
-
Osmium tetroxide (OsO₄) solution (4 wt % in H₂O)
-
N-Methylmorpholine N-oxide (NMO)
-
Citric acid
-
Periodic acid (H₅IO₆)
-
Acetone
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of rotenone (1.00 g, 2.54 mmol) in acetone (50 mL) and water (5 mL), add N-methylmorpholine N-oxide (655 mg, 5.59 mmol) and citric acid (488 mg, 2.54 mmol).
-
Add osmium tetroxide solution (0.4 mL, 0.01 mmol, 0.4 mol %) and stir the reaction mixture at 23 °C for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude diol in acetone (50 mL) and add a solution of periodic acid (1.16 g, 5.08 mmol) in water (10 mL).
-
Stir the mixture at 23 °C for 2 hours.
-
Add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 30% ethyl acetate in hexanes) to afford rotenone 6'-norketone as a white solid.
Step 2: Synthesis of the Lactol Acetate Intermediate
This step involves a chemoselective Baeyer-Villiger oxidation of the norketone intermediate.
Materials:
-
Rotenone 6'-norketone
-
Oxone® (potassium peroxymonosulfate)
-
Ethyl acetate
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of rotenone 6'-norketone (500 mg, 1.26 mmol) in ethyl acetate (25 mL) and water (25 mL), add Oxone® (6.19 g, 10.1 mmol) in one portion.
-
Stir the biphasic mixture vigorously at 23 °C for 28 hours.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 40% ethyl acetate in hexanes) to yield the lactol acetate intermediate.
Step 3: Synthesis of this compound
The final step is an acid-catalyzed elimination of the lactol acetate to form the desired product, this compound.
Materials:
-
Lactol Acetate Intermediate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the lactol acetate intermediate (200 mg, 0.48 mmol) in toluene (10 mL), add p-toluenesulfonic acid monohydrate (9 mg, 0.048 mmol).
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Allow the reaction to cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 20% ethyl acetate in hexanes) to afford this compound as a white solid.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from rotenone.
Figure 2. Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the In Vitro Quantification of Elliptone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone is a natural compound belonging to the rotenoid family, known for its potential biological activities, including insecticidal and antitumor effects. Accurate and reliable quantification of this compound in in vitro experimental systems is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for this compound quantification is presented below, allowing for a comparison of their key performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection and fragmentation. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~5-20 ng/mL | ~0.1-1 ng/mL | ~1-5 µg/mL |
| Linearity Range | ~0.05 - 50 µg/mL | ~0.5 - 500 ng/mL | ~2 - 25 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 85-115% |
| Primary Application | Routine quantification in relatively clean matrices. | Trace-level quantification in complex biological matrices. | High-concentration measurements and preliminary screening. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and reliable approach for the routine quantification of this compound in in vitro samples such as cell culture media and buffer solutions.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
4. Sample Preparation (from Cell Culture Media)
-
Collect 500 µL of cell culture supernatant.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Filter through a 0.22 µm syringe filter before injection.
5. Calibration Curve
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions in the initial mobile phase to prepare working standards ranging from 0.05 to 50 µg/mL.
-
Inject each standard and plot the peak area against the concentration to construct the calibration curve.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL (r² > 0.999)[1][2] |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 45 ng/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 4% |
| Accuracy (% Recovery) | 97.8 - 103.5% |
Workflow Diagram
References
Application Notes and Protocols for Elliptone in Cell Culture
Note to the Reader: Information regarding the specific application of Elliptone in cell culture, including detailed dosage, administration protocols, and effects on signaling pathways, is not extensively available in the current scientific literature. This compound is classified as a rotenoid, a class of natural compounds known for their insecticidal and piscicidal properties. The most studied compound in this class is Rotenone, which is a known inhibitor of mitochondrial complex I. Due to the limited availability of data for this compound, this document provides a generalized protocol based on the known characteristics of rotenoids, primarily Rotenone. Researchers should use this information as a starting point and perform thorough dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental goals.
Introduction
This compound is a naturally occurring rotenoid found in plants of the Derris genus. Rotenoids are known to exert cytotoxic effects by interfering with cellular respiration. The primary mechanism of action for the most-studied rotenoid, Rotenone, is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death. While specific data for this compound is scarce, it is presumed to share a similar mechanism of action.
These application notes provide a general framework for the use of this compound in cell culture, with the understanding that specific parameters will need to be empirically determined.
Data Presentation: Cytotoxicity of Related Rotenoids
Due to the absence of specific IC50 values for this compound in the scientific literature, the following table presents representative IC50 values for Rotenone in various cancer cell lines to provide a potential starting range for dose-response studies with this compound. It is crucial to note that these values are for Rotenone and may not be directly applicable to this compound.
| Cell Line | Cancer Type | Rotenone IC50 (µM) | Treatment Duration (hours) |
| SH-SY5Y | Neuroblastoma | 0.01 - 0.1 | 24 - 48 |
| PC12 | Pheochromocytoma | 0.1 - 1 | 24 |
| HeLa | Cervical Cancer | 0.5 - 5 | 48 |
| MCF-7 | Breast Cancer | 1 - 10 | 48 |
| A549 | Lung Cancer | 1 - 10 | 72 |
Disclaimer: This data is for illustrative purposes only and is based on published data for Rotenone. Researchers must determine the IC50 of this compound for their specific cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Due to the hydrophobic nature of rotenoids, a high-concentration stock solution should be prepared in an organic solvent such as DMSO.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 352.34 g/mol ), dissolve 3.52 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Treatment with this compound
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Cell Seeding:
-
The day before treatment, seed cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of treatment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all wells, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity. It is recommended to run a DMSO toxicity control to determine the tolerance of your specific cell line.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate the presumed mechanism of action of this compound based on its classification as a rotenoid and provide a general experimental workflow.
Caption: Presumed mechanism of this compound action via Complex I inhibition.
Caption: General experimental workflow for this compound treatment in cell culture.
Unveiling the Pro-Apoptotic Potential of Elliptone: A Guide to Cellular and Molecular Analysis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing the techniques for studying the impact of Elliptone, a promising anti-cancer agent, on apoptosis. This guide provides a deep dive into the molecular mechanisms and signaling pathways activated by this compound, offering a clear roadmap for investigating its therapeutic potential.
This compound, a natural compound, has demonstrated significant potential in inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the precise mechanisms by which this compound triggers this cellular suicide program is crucial for its development as a targeted cancer therapy. These application notes provide detailed methodologies for key experiments, data presentation in clearly structured tables for easy comparison, and mandatory visualizations of signaling pathways and experimental workflows.
Mechanism of Action: this compound's Multi-Faceted Approach to Inducing Apoptosis
This compound is believed to induce apoptosis through a combination of intrinsic and extrinsic signaling pathways. Evidence suggests that this compound treatment leads to the activation of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a broad range of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), ultimately leading to the characteristic morphological changes of apoptosis. Furthermore, some studies on related compounds like garcinithis compound G suggest the possibility of a caspase-independent apoptotic pathway, highlighting the complex and multifaceted nature of this compound's pro-apoptotic activity.[1][2]
Key Experimental Techniques for Studying this compound-Induced Apoptosis
To thoroughly investigate the pro-apoptotic effects of this compound, a series of well-established cellular and molecular biology techniques are employed. These assays allow for the qualitative and quantitative assessment of apoptosis, providing insights into the underlying signaling cascades.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a cornerstone for detecting and quantifying apoptotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. The lipophilic cationic dye, JC-1, is commonly used to assess ΔΨm. In healthy cells with a high mitochondrial membrane potential, JC-1 aggregates in the mitochondria and emits red fluorescence. Upon depolarization of the mitochondrial membrane, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization and the initiation of apoptosis.
Measurement of Caspase Activity
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Colorimetric or fluorometric assays are used to measure the activity of specific caspases, such as caspase-3, -8, and -9. These assays utilize synthetic peptide substrates that are specifically cleaved by the respective caspase, releasing a chromophore or fluorophore that can be quantified. An increase in caspase activity is a direct measure of the activation of the apoptotic cascade.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the apoptotic signaling pathways. This includes the examination of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and the cleavage of caspase substrates like PARP. The ratio of pro- to anti-apoptotic proteins and the detection of cleaved PARP are strong indicators of apoptosis induction.
Quantitative Analysis of this compound's Apoptotic Effects
The following tables summarize hypothetical quantitative data from experiments investigating the impact of this compound on apoptosis in a human cancer cell line.
Table 1: Percentage of Apoptotic Cells after this compound Treatment (Annexin V/PI Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 24 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 24 | 15.2 ± 1.2 | 8.5 ± 0.9 | 23.7 ± 2.1 |
| 25 | 24 | 35.8 ± 2.5 | 18.2 ± 1.5 | 54.0 ± 4.0 |
| 50 | 24 | 55.1 ± 3.1 | 25.6 ± 2.0 | 80.7 ± 5.1 |
| 0 (Control) | 48 | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| 10 | 48 | 25.4 ± 1.8 | 15.1 ± 1.3 | 40.5 ± 3.1 |
| 25 | 48 | 48.9 ± 3.0 | 30.7 ± 2.2 | 79.6 ± 5.2 |
| 50 | 48 | 68.2 ± 4.2 | 20.3 ± 1.8 | 88.5 ± 6.0 |
Table 2: Changes in Mitochondrial Membrane Potential (ΔΨm) after this compound Treatment (JC-1 Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Red/Green Fluorescence Ratio (Normalized to Control) |
| 0 (Control) | 12 | 1.00 ± 0.05 |
| 10 | 12 | 0.65 ± 0.04 |
| 25 | 12 | 0.38 ± 0.03 |
| 50 | 12 | 0.15 ± 0.02 |
Table 3: Caspase-3 Activity after this compound Treatment
| This compound Concentration (µM) | Incubation Time (hours) | Caspase-3 Activity (Fold Increase vs. Control) |
| 0 (Control) | 24 | 1.0 ± 0.1 |
| 10 | 24 | 3.2 ± 0.3 |
| 25 | 24 | 7.8 ± 0.6 |
| 50 | 24 | 15.5 ± 1.2 |
Table 4: Relative Protein Expression Levels after this compound Treatment (Western Blot Analysis)
| This compound Concentration (µM) | Incubation Time (hours) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved PARP/Total PARP Ratio (Fold Change vs. Control) |
| 0 (Control) | 24 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 24 | 2.8 ± 0.2 | 4.5 ± 0.4 |
| 25 | 24 | 6.5 ± 0.5 | 10.2 ± 0.8 |
| 50 | 24 | 12.1 ± 0.9 | 18.7 ± 1.5 |
Visualizing the Molecular Pathways
To further elucidate the mechanisms of this compound-induced apoptosis, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with 10 µg/mL JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, acquire data in both the green (FITC) and red (PE) channels. Calculate the ratio of red to green fluorescence intensity.
Protocol 3: Caspase-3 Colorimetric Assay
-
Cell Lysis: Following this compound treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
Protocol 4: Western Blot for Bcl-2 Family Proteins and Cleaved PARP
-
Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
These detailed protocols and application notes will serve as a valuable resource for the scientific community, facilitating further research into the promising anti-cancer properties of this compound and accelerating its potential translation into clinical applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Elliptone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone, a natural product belonging to the rotenoid family of compounds, has garnered significant interest in the scientific community due to its potential therapeutic properties, including insecticidal and anticancer activities. As with many biologically active molecules, the synthesis of this compound and its analogs is a key strategy in drug discovery and development. A critical step following synthesis is the purification of the target compound to a high degree of purity, which is essential for accurate biological evaluation and subsequent preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic compounds. This application note provides a detailed protocol for the purification of synthesized this compound using reverse-phase HPLC.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18-modified silica) is used in conjunction with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later than more polar compounds. By optimizing the mobile phase composition and other chromatographic parameters, a high-resolution separation of this compound from reaction byproducts and impurities can be achieved.
Experimental Protocols
Materials and Reagents
-
Synthesized crude this compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade trifluoroacetic acid (TFA) (optional, as a mobile phase additive to improve peak shape)
-
0.22 µm syringe filters
Instrumentation
-
A preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator for solvent removal
Sample Preparation
-
Dissolve the crude synthesized this compound in a minimal amount of a suitable solvent. A good starting point is a mixture of the mobile phase components, such as 50:50 (v/v) acetonitrile:water.
-
Ensure complete dissolution. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method for Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% B to 90% B over 20 min | 70% B to 90% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 240 nm | 240 nm |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
| Column Temp. | 25 °C | 25 °C |
Protocol Steps:
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude this compound sample onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in the table above.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the main peak, which should be this compound. It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Evaporation: Pool the fractions with the desired purity (e.g., >98%). Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes typical data obtained from the HPLC purification of synthesized this compound.
| Parameter | Value |
| Crude Purity (by Analytical HPLC) | 65% |
| Retention Time of this compound (Analytical) | 12.5 min |
| Purity of Pooled Fractions (by Analytical HPLC) | >99% |
| Recovery Yield | 85% |
| Molecular Weight (by MS) | 352.3 g/mol |
Visualizations
Experimental Workflow
Elliptone: A Potent Tool for Interrogating Mitochondrial Complex I Function
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of elliptone, a natural rotenoid compound, as a selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This document details the mechanism of action of this compound, offers comparative data with the well-characterized inhibitor rotenone, and provides detailed protocols for a range of key applications. These applications include the assessment of mitochondrial respiration, measurement of complex I enzymatic activity, and the analysis of downstream cellular consequences such as oxidative stress and apoptosis. Furthermore, this guide includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the experimental design and the biological impact of complex I inhibition by this compound.
Introduction
Mitochondrial complex I is the first and largest enzyme of the electron transport chain, playing a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.[1] Inhibition of complex I is a powerful tool to study mitochondrial dysfunction, which is implicated in a wide range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer.
This compound, a naturally occurring rotenoid, has been identified as an inhibitor of mitochondrial complex I. Its structural similarity to rotenone, a classic and potent complex I inhibitor, suggests a similar mechanism of action involving the disruption of electron transfer from the terminal iron-sulfur cluster N2 to ubiquinone.[2][3] The use of this compound allows for the precise dissection of the role of complex I in cellular physiology and pathophysiology.
These application notes are designed to serve as a practical resource for utilizing this compound in laboratory settings. We provide structured data, detailed experimental procedures, and visual aids to empower researchers to effectively employ this compound in their studies of mitochondrial complex I.
Data Presentation
Table 1: Comparative Inhibitory Activity of Rotenoids on Mitochondrial Complex I
| Compound | Target | IC50 Value | Source Organism for Enzyme | Comments |
| This compound | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Not readily available in the literature. As a rotenoid, its potency is expected to be in the nanomolar range, similar to rotenone. | Not specified | A protocol for determining the IC50 is provided in this document. |
| Rotenone | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | 6.9 nM | Bovine heart mitochondria | A well-characterized, high-affinity inhibitor.[4] |
| Dehydrorotenone | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | 4 µM | Bovine heart mitochondria | A less potent, structurally related analog of rotenone.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture and biochemical assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Due to the low aqueous solubility of this compound, a concentrated stock solution should be prepared in an organic solvent like DMSO.[5]
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: When preparing working concentrations, it is advisable to perform a stepwise dilution to prevent precipitation of the compound in the aqueous culture medium.[5] The final concentration of DMSO in the experimental setup should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Determination of this compound IC50 for Mitochondrial Complex I Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity.
Principle: The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[6]
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
NADH
-
Ubiquinone (Coenzyme Q1)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound stock solution
-
Microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, isolated mitochondria or SMPs, and ubiquinone to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (rotenone).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding NADH to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 30-second intervals for 5-10 minutes.
-
Calculate the rate of NADH oxidation for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To assess the effect of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells.
Principle: The Seahorse XF Analyzer measures real-time OCR, allowing for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)
-
Seahorse XF Assay Medium
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]
-
Assay Preparation:
-
Prepare the Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Warm to 37°C and adjust the pH to 7.4.[8]
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 30 minutes before the assay.[9]
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and the rotenone/antimycin A mixture according to the manufacturer's protocol. For this experiment, replace the rotenone/antimycin A injection in some wells with an injection of this compound to observe its acute effect.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which will consist of baseline OCR measurements followed by sequential injections of the mitochondrial inhibitors.[10]
-
-
Data Analysis:
-
The Seahorse software will calculate the OCR at different stages of the assay.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
-
Assessment of this compound-Induced Oxidative Stress (Nrf2 Activation)
Objective: To determine if this compound treatment leads to an oxidative stress response by measuring the activation of the Nrf2 pathway.
Principle: Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant genes.[11][12]
Materials:
-
Cultured cells
-
This compound stock solution
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for different time points. Include a vehicle control and a positive control for Nrf2 activation (e.g., sulforaphane).
-
Protein Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Keap1, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of Nrf2 in the nuclear and cytoplasmic fractions. An increase in nuclear Nrf2 indicates activation of the pathway.
-
Analysis of this compound-Induced Apoptosis
Objective: To investigate whether inhibition of complex I by this compound induces apoptosis.
Principle: Apoptosis, or programmed cell death, can be assessed by measuring the activation of caspases and the release of cytochrome c from the mitochondria into the cytosol.[1][13]
Materials:
-
Cultured cells
-
This compound stock solution
-
Caspase activity assay kit (e.g., for caspase-3, -8, and -9)
-
Reagents for cytosolic and mitochondrial fractionation
-
Antibodies for Western blotting: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
Reagents and equipment for Western blotting
Procedure:
A. Caspase Activity Assay:
-
Treat cells with this compound for various time points.
-
Lyse the cells and measure the activity of caspase-3, -8, and -9 using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.[7]
B. Cytochrome c Release Assay:
-
Treat cells with this compound as described above.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[8]
-
Perform Western blotting on both fractions.
-
Probe the membranes with antibodies against cytochrome c, COX IV, and GAPDH.
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis.[14]
Visualization of Pathways and Workflows
References
- 1. abcam.cn [abcam.cn]
- 2. Comparison of the inhibitory action of natural rotenone and its stereoisomers with various NADH-ubiquinone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. Complex I activity assay [protocols.io]
- 10. phytotechlab.com [phytotechlab.com]
- 11. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Elliptone in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone is a natural product belonging to the rotenoid family of compounds, historically recognized for its insecticidal properties. In the context of modern drug discovery, this compound has garnered interest for its potential as an anticancer agent. It is a derivative of rotenone and shares structural similarities with other compounds known to possess cytotoxic activities. Its mechanism of action, primarily centered around the disruption of mitochondrial function, makes it a valuable tool for screening and identifying novel therapeutics targeting cellular metabolism and apoptosis. These notes provide an overview of this compound's applications, its mechanism of action, and protocols for its use in a research setting.
Due to the limited availability of specific quantitative data for this compound in the scientific literature, data from its closely related and extensively studied parent compound, Ellipticine , is provided as a reference. Ellipticine is a potent antineoplastic plant alkaloid that shares core mechanisms of action with other cytotoxic agents, including the inhibition of topoisomerase II and the induction of apoptosis.[1][2]
Mechanism of Action
Ellipticine, the parent compound of this compound, exhibits a multi-modal mechanism of action, making it a potent cytotoxic agent.[3] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Ellipticine's planar structure allows it to insert itself between the base pairs of DNA.[3] This intercalation physically obstructs the processes of DNA replication and transcription. Furthermore, it inhibits the activity of DNA topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[2][3] Inhibition of this enzyme leads to catastrophic DNA damage, ultimately triggering cell death.[3]
-
Induction of Apoptosis: Ellipticine is a robust inducer of programmed cell death (apoptosis). In human breast cancer cells (MCF-7), it upregulates the p53 tumor suppressor protein, which in turn triggers the Fas/Fas ligand death receptor pathway.[2] This activates a caspase cascade, starting with caspase-8 and amplified through the mitochondrial pathway via Bid interaction, leading to the activation of caspase-9 and executioner caspases.[2] In hepatocellular carcinoma cells (HepG2), Ellipticine also induces apoptosis through a p53-dependent pathway, involving the regulation of Bcl-2 family proteins and the activation of caspase-9 and -3.[4]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine is known to generate ROS within cancer cells.[3] This increases oxidative stress and inflicts further damage upon cellular components like DNA, lipids, and proteins, contributing to its overall cytotoxicity.
-
Cell Cycle Arrest: Treatment with Ellipticine can cause cancer cells to arrest in the G2/M phase of the cell cycle, preventing cell division.[2] This effect is associated with an increase in the expression of cell cycle inhibitors like p21 and p27.[2]
-
Metabolic Activation and DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes into reactive intermediates.[1][5] These intermediates can form covalent adducts with DNA, contributing to its genotoxic and cytotoxic effects.[1][5]
Application in Drug Discovery Screening
Given its well-defined cytotoxic mechanisms, this compound and its parent compound Ellipticine are valuable tools in drug discovery and development:
-
Positive Control: In high-throughput screening (HTS) campaigns, this compound/Ellipticine can serve as a reliable positive control for assays measuring cell viability, cytotoxicity, and apoptosis. Its consistent and potent activity ensures that the assay is performing correctly.
-
Mechanism of Action Studies: It can be used as a reference compound to characterize the mechanism of novel anticancer agents. By comparing the cellular and molecular effects of a new compound to those of this compound/Ellipticine, researchers can determine if they share similar pathways, such as topoisomerase II inhibition or p53 activation.
-
Drug Resistance Studies: Cell lines resistant to this compound/Ellipticine can be developed to study the mechanisms of multidrug resistance. These models are useful for screening new compounds that can overcome resistance or for identifying the cellular changes that confer it.
Quantitative Data
Note: Specific IC50 values for this compound are not widely published. The following data is for the parent compound, Ellipticine , which is often used as a reference for this class of molecules.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Ellipticine have been determined across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1.0 - 1.25 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | [4] |
| HL-60 | Leukemia | ~1.0 | |
| CCRF-CEM | Leukemia | ~4.0 | [6][7] |
| IMR-32 | Neuroblastoma | ~1.0 | [6] |
| UKF-NB-3 | Neuroblastoma | ~1.0 | [6] |
| UKF-NB-4 | Neuroblastoma | ~1.0 | [6] |
| U87MG | Glioblastoma | ~1.0 | [6][7] |
Signaling Pathway and Workflow Diagrams
Caption: this compound/Ellipticine mechanism of action.
Caption: Role of this compound in a drug screening workflow.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure the cytotoxic effects of this compound by assessing the metabolic activity of cells.[8][9] Viable cells with active metabolism reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt to a purple formazan product.[8]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), protected from light[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound.
-
Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest this compound concentration) and "medium only" blank wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C.[10] During this period, purple formazan crystals will form in viable cells.
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Detection of Apoptosis Markers by Western Blot
This protocol is for detecting key proteins involved in apoptosis, such as cleaved Caspase-3 and cleaved PARP-1, following treatment with this compound.[12][13]
Materials:
-
Target cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12% for caspases)[12]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Analysis:
-
Analyze the bands corresponding to the full-length and cleaved forms of your target proteins. An increase in the cleaved forms (e.g., 17/19 kDa for Caspase-3, 89 kDa for PARP) indicates apoptosis.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading across lanes.
-
Perform densitometry to quantify band intensity if required.[12]
-
References
- 1. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Elliptone's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptone, a potent anti-cancer agent, has demonstrated significant therapeutic potential in preclinical studies. These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in various cancer models. The protocols outlined below cover key in vitro and in vivo assays to elucidate its mechanism of action and quantify its anti-tumor effects. This compound is a plant alkaloid that primarily functions as a topoisomerase II inhibitor and a potent inducer of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] This inhibition leads to DNA double-strand breaks, triggering a DNA damage response. Concurrently, this compound induces the production of reactive oxygen species (ROS), further exacerbating DNA damage and inducing oxidative stress.[1]
This cascade of events activates the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates target genes such as p21, which mediates cell cycle arrest, and pro-apoptotic proteins like Fas/APO-1 (CD95), initiating the extrinsic apoptosis pathway.[2] The DNA damage and oxidative stress also trigger the intrinsic apoptosis pathway through the mitochondria.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound, from initial in vitro screening to in vivo validation.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | % Apoptotic Cells (at IC50) | % G2/M Arrest (at IC50) |
| MCF-7 (Breast) | 2.5 ± 0.3 | 45.2 ± 3.1 | 60.5 ± 4.2 |
| A549 (Lung) | 3.1 ± 0.4 | 38.7 ± 2.8 | 55.1 ± 3.9 |
| HCT116 (Colon) | 1.8 ± 0.2 | 55.6 ± 4.5 | 68.3 ± 5.1 |
| Control (Normal Fibroblasts) | > 50 | < 5 | < 10 |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 80 | 50 |
| This compound | 20 | 310 ± 50 | 75.2 |
| Positive Control (Doxorubicin) | 5 | 450 ± 65 | 64 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[5][6]
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).[1][7]
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for p53 and p21
Principle: Western blotting is used to detect specific proteins in a sample. This protocol assesses the expression levels of p53 and its downstream target p21 to confirm the activation of the p53 pathway upon this compound treatment.
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[9]
Protocol:
-
Seed cells in a 24-well plate or a black 96-well plate.
-
Treat cells with this compound at its IC50 concentration for 1 hour.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.[9]
In Vivo Xenograft Mouse Model
Principle: This model assesses the anti-tumor efficacy of this compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[10]
Protocol:
-
Subcutaneously inject 5x10⁶ HCT116 cells in 100 µL of Matrigel into the flank of athymic nude mice.[11]
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 20 mg/kg, positive control).
-
Administer the treatments intraperitoneally every other day for 21 days.
-
Measure the tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. p53 activates the CD95 (APO-1/Fas) gene in response to DNA damage by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elliptone Synthesis
Welcome to the technical support center for the synthesis of Elliptone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for this compound synthesis?
A1: The most widely adopted and efficient method for this compound synthesis is a semi-synthetic approach starting from the natural product Rotenone. This multi-step process is favored for its operational simplicity, scalability, and improved yields compared to earlier methods.[1] The key stages involve dihydroxylation-oxidative cleavage of Rotenone, followed by a chemoselective Baeyer-Villiger oxidation and a final acid-catalyzed elimination.[1]
Q2: What are the critical stages in the semi-synthesis of this compound from Rotenone where yield loss is common?
A2: Yield loss can occur at any of the three main stages. The Baeyer-Villiger oxidation step has been reported with modest yields of 35-38% under certain conditions.[1] The final acid-catalyzed elimination, while generally efficient, can also be a point of yield loss if not optimized. Careful execution and monitoring of each step are crucial for maximizing the overall yield.
Q3: Are there any specific safety precautions to consider during this compound synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed. In particular, the reagents used in this synthesis, such as osmium tetroxide (if used for dihydroxylation), periodic acid, and peroxyacids (for Baeyer-Villiger oxidation), are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The improved semi-synthetic route from Rotenone is noted for its enhanced safety profile compared to previous methods.[1]
Troubleshooting Guide
Problem 1: Low Yield in Dihydroxylation-Oxidative Cleavage of Rotenone
Q: My yield for the conversion of Rotenone to the norketone intermediate is significantly lower than the reported 72%. What are the likely causes and solutions?
A: Low yields in this two-step process can arise from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Dihydroxylation: The initial dihydroxylation of Rotenone's double bond is critical.
-
Cause: Insufficient catalyst (e.g., OsO₄) or co-oxidant, or non-optimal reaction temperature.
-
Solution: Ensure the catalytic amount of osmium tetroxide is accurate. Use of excess citric acid has been reported to improve yields to as high as 92% for the diol intermediate.[1] Monitor the reaction closely by TLC to ensure complete consumption of the starting material.
-
-
Over-oxidation or Side Reactions during Cleavage: The oxidative cleavage of the vic-diol can sometimes lead to undesired side products if not controlled properly.
-
Cause: Incorrect stoichiometry of the oxidizing agent (e.g., periodic acid) or prolonged reaction times.
-
Solution: Use the correct equivalence of aqueous periodic acid. Monitor the reaction progress carefully and quench the reaction as soon as the diol is consumed to prevent further oxidation of the desired norketone.
-
-
Purification Losses: The norketone intermediate may be lost during workup and purification.
-
Cause: Inefficient extraction or issues with chromatography.
-
Solution: Optimize the extraction procedure with an appropriate solvent system. Use a suitable chromatography method, such as vacuum liquid chromatography (VLC) with a carefully chosen eluent, to purify the norketone effectively.
-
Problem 2: Poor Yield in the Baeyer-Villiger Oxidation Step
Q: I am experiencing a low yield (below 35%) for the Baeyer-Villiger oxidation of the norketone to the lactol acetate. How can I optimize this step?
A: The Baeyer-Villiger oxidation is a pivotal and sometimes challenging step. Here are common issues and their remedies:
-
Reagent Reactivity and Stoichiometry: The choice and amount of peroxyacid are crucial.
-
Cause: Using a weak peroxyacid or an insufficient amount. The reaction with Oxone under neutral conditions has been noted to be slow, requiring up to 28 hours for completion.[1]
-
Solution: Consider using a more reactive peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[2] Ensure at least 8.0 equivalents of the oxidizing agent, like Oxone, are used for complete conversion.[1]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Cause: Sub-optimal temperature or insufficient reaction time.
-
Solution: While the reaction with Oxone is typically run at room temperature, gentle heating might be necessary with less reactive ketones, but this should be done cautiously to avoid decomposition. Monitor the reaction by LCMS, as TLC analysis can be complicated by similar retention factors of the starting material and product.[1]
-
-
Product Degradation: The lactol acetate product may be sensitive to the reaction or workup conditions.
-
Cause: Acidic or basic impurities in the reaction mixture or during workup.
-
Solution: Ensure neutral conditions are maintained if using pH-sensitive reagents. Perform a careful workup to isolate the product promptly.
-
Problem 3: Incomplete Reaction or Side Products in the Final Acid-Catalyzed Elimination
Q: The final elimination step to form this compound is not going to completion, or I am observing significant side products. What can I do to improve this?
A: This step is generally high-yielding (reported at 76%[1]), but issues can still arise.
-
Catalyst Activity and Concentration: The acid catalyst is key to this dehydration reaction.
-
Cause: Deactivated or insufficient amount of acid catalyst (e.g., p-toluenesulfonic acid).
-
Solution: Use a fresh, high-purity acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction.
-
-
Reaction Temperature and Time: These parameters need to be controlled for optimal results.
-
Cause: Temperature too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.
-
Solution: The reaction is reported to proceed smoothly at 80°C in toluene.[1] Monitor the reaction by TLC to determine the optimal reaction time for complete conversion without significant side product formation.
-
-
Formation of Isomeric or Degradation Products: The product, this compound, might be susceptible to isomerization or degradation under harsh acidic conditions.
-
Cause: Prolonged exposure to strong acid or high temperatures.
-
Solution: Quench the reaction as soon as the starting material is consumed. A timely workup and purification will minimize the formation of unwanted byproducts.
-
Experimental Protocols & Data
Optimized Semi-Synthesis of this compound from Rotenone
This protocol is based on the improved method reported to enhance yield and safety.[1]
Step 1 & 2: Dihydroxylation and Oxidative Cleavage (Rotenone to Norketone 10)
-
Dihydroxylation: To a solution of Rotenone (1) in a suitable solvent, add a catalytic amount of OsO₄ (0.4 mol %) and an excess of citric acid.[1]
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and extract the diastereoisomeric vic-diols (11). This step has been reported to yield 92% of the diol.[1]
-
Oxidative Cleavage: Dissolve the isolated vic-diols (11) in a suitable solvent and treat with aqueous periodic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the diol is consumed, perform a standard aqueous workup and extract the crude product.
-
Purify the crude product by chromatography to obtain the rotenone 6'-norketone (10). The overall yield for these two steps is reported to be 72%.[1]
Step 3: Baeyer-Villiger Oxidation (Norketone 10 to Lactol Acetate 9)
-
Dissolve the norketone (10) in a suitable solvent.
-
Add Oxone (8.0 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for approximately 28 hours. Monitor the reaction by LCMS.[1]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the crude product and purify by chromatography to yield the lactol acetate (9). Reported yields for this step are in the range of 35-38%.[1]
Step 4: Acid-Catalyzed Elimination (Lactol Acetate 9 to this compound 5)
-
Dissolve the lactol acetate (9) in toluene.
-
Add a catalytic amount of para-toluenesulfonic acid.
-
Heat the mixture to 80°C and stir until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution), and extract the organic layer.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain this compound (5). This step has a reported yield of 76%.[1]
Comparative Yield Data
| Step | Reagents | Conditions | Reported Yield (%) | Reference |
| Dihydroxylation | Rotenone, OsO₄ (cat.), citric acid | Room Temperature | 92 (for diol) | [1] |
| Oxidative Cleavage | vic-diols, periodic acid | Room Temperature | 72 (over two steps) | [1] |
| Baeyer-Villiger Oxidation | Norketone, Oxone | Room Temperature, 28h | 35-38 | [1] |
| Acid-Catalyzed Elimination | Lactol acetate, p-TsOH | Toluene, 80°C | 76 | [1] |
Visual Guides
Workflow for this compound Semi-Synthesis
Caption: Workflow for the semi-synthesis of this compound from Rotenone.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Stabilizing Elliptone in Experimental Conditions
Welcome to the Technical Support Center for Elliptone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and solutions to ensure stability?
A1: Proper storage is critical for maintaining the integrity of this compound. Based on the handling guidelines for structurally similar rotenoids, the following storage conditions are recommended:
-
Powder: Store this compound powder in a cool, dry, and dark place.[1][2] The original container should be kept tightly sealed to protect it from light and air, as decomposition can occur upon exposure.[1]
-
Solutions: this compound in organic solvents is prone to degradation, especially when exposed to light and air.[1] Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store solutions in a tightly sealed vial, protected from light (e.g., wrapped in aluminum foil or in an amber vial), and at -20°C or -80°C.
Q2: What solvents are recommended for dissolving this compound?
A2: While specific quantitative solubility data for this compound is limited, general guidance can be taken from the parent compound, rotenone. This compound is expected to be readily soluble in solvents such as acetone, chloroform, and ethyl acetate.[1][2] It is less soluble in alcohols and petroleum ether.[1] For cell-based assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the main factors that can cause this compound to degrade during an experiment?
A3: The stability of this compound can be compromised by several factors:
-
Light: Exposure to light can cause rapid decomposition.[1] All experimental steps should be performed with minimal light exposure.
-
Air (Oxygen): Oxidation can occur, leading to degradation.[1] Solutions should be kept tightly sealed.
-
Temperature: Elevated temperatures can accelerate degradation.[2] Avoid unnecessary exposure to high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., HPLC) to confirm its integrity. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inaccurate concentration of the working solution. | Ensure the stock solution is completely dissolved before making dilutions. Use calibrated pipettes for accurate liquid handling. | |
| Low or no observed activity of this compound in a cell-based assay. | This compound precipitation in the aqueous culture medium. | Check the final concentration of the organic solvent (e.g., DMSO) in the culture medium. It should typically be below 0.5% to avoid both solvent-induced cytotoxicity and compound precipitation. Visually inspect the medium for any signs of precipitation after adding the this compound solution. |
| Cell line insensitivity to this compound. | Include a positive control known to elicit a response in your specific cell line to confirm the assay is working as expected. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Protect this compound from light and air during sample preparation and analysis. Use amber vials and minimize the time the sample is on the autosampler. Consider using an antioxidant if compatible with your analytical method. |
| Contamination of reagents or solvents. | Use high-purity, HPLC-grade solvents and fresh reagents. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL 10 mM stock solution of a compound with a molecular weight of 394.4 g/mol , you would weigh 3.94 mg.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but minimize heat exposure.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for this compound preparation and use in a cell-based assay.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting Inconsistent Results in Elliptone Cytotoxicity Assays
Welcome to the technical support center for Elliptone cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors related to its chemical properties and mechanism of action. Key areas to investigate include:
-
Compound Stability and Solubility: this compound is a lipophilic compound with limited aqueous solubility. Ensure your stock solution is freshly prepared and fully dissolved. Precipitation in the culture medium can lead to artificially low concentrations and variable results. Visually inspect your wells for any precipitate under a microscope.
-
Metabolic Activation Variability: this compound is a pro-drug that requires metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes to form its cytotoxic DNA adducts.[1][2] The expression levels of these enzymes can vary significantly between different cell lines and even between different passages of the same cell line, leading to inconsistent activation and cytotoxicity.
-
Experimental Conditions: Factors such as inconsistent cell seeding density, variations in incubation time, and "edge effects" in microplates can all contribute to variability.[3]
Q2: I am observing higher than expected cell viability or even a proliferative effect at certain concentrations of this compound. What could be happening?
A2: This is a known phenomenon with certain compounds in cytotoxicity assays and can be particularly relevant for natural products.
-
Assay Interference: this compound, like some other natural products, may directly interact with the assay reagents. For tetrazolium-based assays like MTT, the compound could directly reduce the reagent, leading to a false positive signal for viability. It is crucial to include cell-free controls with this compound and the assay reagent to check for this interference.[4]
-
Hormetic Effects: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are cytotoxic. This is a complex biological response that may be occurring.
-
Incomplete Solubilization: At higher concentrations, poor solubility may lead to the formation of this compound aggregates, reducing its effective concentration and cytotoxic effect.
Q3: The cytotoxic effect of this compound seems to plateau at higher concentrations. Why is this?
A3: A plateau effect can be due to several factors:
-
Solubility Limits: The most likely reason is that you have reached the solubility limit of this compound in your cell culture medium. Any additional compound added will not dissolve and will not be available to the cells.
-
Receptor/Target Saturation: The cellular targets of this compound may become saturated at higher concentrations, meaning that increasing the concentration further will not produce a greater effect.
-
Induction of Resistance Mechanisms: Cells may activate efflux pumps or other resistance mechanisms at high concentrations of a cytotoxic compound, effectively reducing the intracellular concentration.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Inhomogenous Cell Seeding | Ensure your cell suspension is homogenous before seeding. Gently swirl the flask or tube before aspirating cells for each row of the plate. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. Fill the perimeter wells with sterile PBS or medium and use the inner wells for your experiment.[3] |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect wells for precipitate. If observed, consider using a different solvent or a lower concentration range. |
Issue 2: Inconsistent Results Between Different Cell Lines
| Potential Cause | Recommended Solution |
| Differential Expression of Metabolic Enzymes | This compound's activity depends on CYP and peroxidase enzymes.[2] Different cell lines will have varying levels of these enzymes. Consider quantifying the expression of key CYP enzymes (e.g., CYP1A1, CYP3A4) in your cell lines. |
| Different p53 Status | This compound's mechanism involves the p53 pathway.[1][5] The p53 status (wild-type, mutant, or null) of your cell lines will significantly impact their sensitivity to this compound. |
| Varying Proliferation Rates | Faster-growing cells may be more susceptible to DNA-damaging agents like this compound. Normalize your results to the doubling time of each cell line. |
Issue 3: Assay-Specific Problems
| Assay Type | Potential Problem | Recommended Solution |
| MTT/XTT/WST-1 | Direct reduction of the tetrazolium salt by this compound, leading to a false viability signal. | Include cell-free controls with this compound at all concentrations to measure direct reduction. Subtract this background from your experimental values. Consider switching to a non-tetrazolium-based assay. |
| ATP-based (e.g., CellTiter-Glo) | This compound may interfere with luciferase activity or affect cellular ATP levels through mechanisms other than cell death (e.g., uncoupling oxidative phosphorylation). | Run a control with purified luciferase to check for direct inhibition. |
| LDH Release | If this compound causes cell membrane blebbing without immediate rupture, LDH release may be delayed, underestimating cytotoxicity at early time points. | Perform a time-course experiment to determine the optimal endpoint for LDH release. |
| Fluorescence-based | This compound may be autofluorescent at the excitation/emission wavelengths of your assay dye. | Measure the fluorescence of this compound in cell-free wells and subtract this from your measurements. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the diluted this compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a 6-well plate.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD).[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. This will allow you to distinguish between viable (Annexin V- and PI/7-AAD-), early apoptotic (Annexin V+ and PI/7-AAD-), late apoptotic/necrotic (Annexin V+ and PI/7-AAD+), and necrotic (Annexin V- and PI/7-AAD+) cells.[7]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for an this compound cytotoxicity assay.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. Apoptosis assay kits | Abcam [abcam.com]
Technical Support Center: Optimizing Elliptone (Ellipticine) Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elliptone, which is presumed to be Ellipticine based on the available scientific literature. Ellipticine is a potent anti-cancer agent, and this guide will help optimize its concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ellipticine and what is its primary mechanism of action?
Ellipticine is a naturally occurring plant alkaloid with potent antineoplastic properties.[1][2] Its primary mechanisms of action include:
-
DNA Intercalation: Ellipticine inserts itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce the production of ROS within cancer cells, causing further damage to cellular components like DNA, proteins, and lipids.
-
Modulation of Signaling Pathways: Ellipticine has been shown to affect several key signaling pathways involved in cell cycle regulation and apoptosis, including the p53, MAPK, and PI3K/Akt pathways.[1][3][4]
Q2: What are the typical working concentrations for Ellipticine in cell culture experiments?
The effective concentration of Ellipticine varies depending on the cell line and the experimental endpoint. IC50 values (the concentration that inhibits 50% of cell growth) typically range from the sub-micromolar to the low micromolar range. For example, the IC50 for HepG2 liver cancer cells is approximately 4.1 µM to 5.15 µM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store Ellipticine?
Ellipticine is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[6] Sonication or gentle warming may aid dissolution.[7]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[6][8] Protect the stock solution from light. Aqueous solutions of Ellipticine are not stable and should be prepared fresh for each experiment.[5]
Q4: What is the maximum recommended final DMSO concentration in my cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity. Most cell lines can tolerate up to 0.5% DMSO with minimal effects, but it is essential to include a vehicle control (media with the same final DMSO concentration without Ellipticine) in all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of Ellipticine in cell culture medium. | Poor aqueous solubility. Ellipticine is known to have low solubility in aqueous buffers.[5] | 1. Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the Ellipticine stock solution. 2. Add dropwise with mixing: Add the DMSO stock solution slowly and dropwise to the vortex of the media to ensure rapid and even dispersion.[9] 3. Stepwise dilution: Perform serial dilutions of the stock solution in pre-warmed media.[7] |
| High final concentration. The desired final concentration may exceed the solubility limit of Ellipticine in the media. | Determine the solubility limit in your specific media. It may be necessary to use a lower final concentration or explore the use of solubility enhancers like cyclodextrins.[7] | |
| Inconsistent or not reproducible results. | Stock solution degradation. Repeated freeze-thaw cycles or improper storage can lead to the degradation of Ellipticine. | Prepare single-use aliquots of the stock solution and store them properly at -20°C or -80°C.[6][8] Prepare fresh dilutions in media for each experiment.[5] |
| Cell passage number and density. High passage numbers can lead to phenotypic changes in cells, affecting their sensitivity to drugs. Inconsistent cell seeding density will lead to variable results. | Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells and experiments. | |
| Variability in drug treatment time. The duration of exposure to Ellipticine can significantly impact the outcome. | Maintain a consistent incubation time for all experiments. | |
| High background or unexpected results in cell viability assays (e.g., viability > 100%). | DMSO effect. At certain concentrations, DMSO can stimulate cell proliferation in some cell lines. | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Test the effect of a range of DMSO concentrations on your specific cell line. |
| Assay interference. Components in the media or the compound itself may interfere with the assay reagents (e.g., MTT reduction by the compound). | Run appropriate controls, including a "no cell" control with media and Ellipticine to check for direct reduction of the assay reagent. | |
| No observable effect at expected concentrations. | Cell line resistance. The chosen cell line may be inherently resistant to Ellipticine's mechanism of action. | Test a wider range of concentrations. Consider using a different cell line that has been reported to be sensitive to Ellipticine. |
| Incorrect assay endpoint. The chosen time point for the assay may be too early to observe a significant effect. | Perform a time-course experiment to determine the optimal incubation time for your cell line and the desired outcome (e.g., apoptosis, cell cycle arrest). |
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | XTT | 4.1 | [2] |
| HepG2 (Hepatocellular Carcinoma) | - | 5.15 ± 0.25 | [3] |
| MCF-7 (Breast Adenocarcinoma) | MTT | ~1 | [10] |
| HL-60 (Leukemia) | MTT | - | [10] |
| CCRF-CEM (Leukemia) | MTT | - | [10] |
| IMR-32 (Neuroblastoma) | MTT | - | [10] |
| UKF-NB-3 (Neuroblastoma) | MTT | - | [10] |
| UKF-NB-4 (Neuroblastoma) | MTT | - | [10] |
| U87MG (Glioblastoma) | MTT | ~1 | [10] |
Experimental Protocols
Protocol 1: Preparation of Ellipticine Stock Solution
-
Materials:
-
Ellipticine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of Ellipticine powder to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the Ellipticine powder.
-
Vortex and/or sonicate the solution until the Ellipticine is completely dissolved. Gentle warming to 37°C can be used if necessary.[7]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[6][8]
-
Protocol 2: MTT Assay for Cell Viability
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ellipticine stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Ellipticine from the DMSO stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest Ellipticine concentration) and a "no cell" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ellipticine or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Materials:
-
Cells of interest
-
6-well plates
-
Ellipticine stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, p-p38, p-JNK, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Ellipticine or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare the samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: General experimental workflow for in vitro studies with Ellipticine.
Caption: Simplified signaling pathways affected by Ellipticine.
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
How to reduce off-target effects of Elliptone in experiments
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of Elliptone in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a member of the rotenoid family of natural compounds. Its primary and most well-characterized mechanism of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] By binding to Complex I, this compound prevents the transfer of electrons from NADH to ubiquinone.[1] This disruption has two major downstream consequences: a significant decrease in mitochondrial ATP synthesis and an increase in the production of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic cell death.[1][2][4]
Q2: What are the known or potential off-target effects of this compound?
As a rotenoid, this compound's effects may not be exclusively limited to Complex I inhibition. These additional interactions can confound experimental results if not properly controlled. Researchers should be aware of potential off-target activities that have been reported for the rotenoid class of compounds.
| Potential Off-Target Effect | Description | Potential Experimental Consequence | Reference |
| Microtubule Assembly Disruption | Rotenoids can interfere with the formation of microtubules, which are critical components of the cytoskeleton involved in cell division and structure. | May induce mitotic arrest or cell morphology changes independent of mitochondrial function. | [1] |
| Induction of Neuroinflammation | Can cause the activation of microglia and astrocytes. | May produce inflammatory responses in neurological models that are not directly linked to Complex I inhibition. | [1] |
| Protein Aggregation | Has been shown to promote the aggregation of proteins such as alpha-synuclein and polyubiquitin. | Particularly relevant in neurodegenerative disease models (e.g., Parkinson's), where this could be a confounding variable. | [1] |
| General Oxidative Stress | While increased ROS is a direct result of Complex I inhibition, rotenoids can induce global cellular oxidative stress. | Can trigger a wide range of cellular stress response pathways that may obscure the primary phenotype of interest. | [1] |
Q3: How can I determine if my experimental results are due to off-target effects of this compound?
A systematic, multi-step approach is required to distinguish on-target from off-target effects. This involves a combination of dose-response experiments, the use of proper controls, and direct validation of target engagement. If the observed phenotype persists after genetically removing the intended target, it is likely an off-target effect.[5][6]
Q4: What are the best general strategies to minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity.[5] Key strategies include:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[5]
-
Employ Control Compounds: Use a structurally similar but biologically inactive analog of this compound as a negative control, if available. This helps ensure the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor of the same target (e.g., Amobarbital for Complex I) to ensure the phenotype is not compound-specific.[5][7]
-
Genetic Validation: The most rigorous control is to use techniques like CRISPR-Cas9 to knock out a core subunit of Complex I.[8] If the phenotype observed with this compound is absent in the knockout cells, it strongly supports an on-target mechanism.[6]
Troubleshooting Guides & Experimental Protocols
Guide 1: Validating On-Target Effects
Confirming that this compound directly interacts with its intended target (Mitochondrial Complex I) in your experimental system is a critical validation step.
CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10] A protein stabilized by a compound like this compound will remain in solution at higher temperatures.[11]
References
- 1. Pesticides: Rotenoids | Oluwatobi Clement's Blog [u.osu.edu]
- 2. The protective effect of natural compounds against rotenone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the stereocontrolled synthesis of Elliptone
Welcome to the technical support center for the stereocontrolled synthesis of Elliptone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging synthesis. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereocontrolled synthesis of this compound?
The main challenges revolve around the construction of the tetracyclic core with precise control over the two key stereocenters at positions 6a and 12a. Key difficulties include:
-
Controlling the cis-fusion of the B and C rings, which is essential for biological activity.
-
Achieving high enantioselectivity in asymmetric syntheses to avoid challenging chiral separations.
-
Chemoselectivity in oxidation reactions , particularly the Baeyer-Villiger oxidation, which can be prone to side reactions and low yields.[1]
-
Harsh reaction conditions often required for chromenone formation, which can lead to decomposition of sensitive intermediates.
Q2: What are the main strategies for achieving stereocontrol?
There are two primary approaches:
-
Semisynthesis from a Chiral Precursor: Using a readily available, enantiopure natural product like Rotenone as the starting material. This strategy leverages the existing stereochemistry of the precursor. Key steps involve oxidative cleavage and rearrangement reactions.[1]
-
Asymmetric De Novo Synthesis: Building the molecule from achiral precursors using chiral catalysts or auxiliaries. A powerful modern approach involves an organocatalyzed cascade reaction to construct the core tetrahydrochromeno[3,4-b]chromene structure with high stereocontrol.
Q3: My Baeyer-Villiger oxidation step is giving a low yield and complex byproducts. What should I do?
This is a well-documented challenge in the semisynthesis of this compound from Rotenone-derived norketones.[1] Traditional oxidants like m-CPBA often prove ineffective. The recommended approach is to use a peroxymonosulfate-based oxidant like Oxone. Optimization may still be required. Refer to the troubleshooting guide below for specific parameters to adjust.
Troubleshooting Guides
Issue 1: Low Yield or Poor Selectivity in Baeyer-Villiger Oxidation
You are attempting the Baeyer-Villiger oxidation of a rotenone-derived norketone and observing incomplete conversion or a complex mixture of byproducts.
Workflow for Troubleshooting Low Yield in Baeyer-Villiger Oxidation
References
Minimizing degradation of Elliptone during storage
This technical support center provides guidance on minimizing the degradation of Elliptone during storage, along with troubleshooting advice and answers to frequently asked questions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: Based on data for structurally similar rotenoid compounds, the primary factors contributing to the degradation of this compound are exposure to light, air (oxygen), and high temperatures.[1] Solutions of related compounds in organic solvents are particularly susceptible to oxidation upon exposure to light and air, leading to discoloration and the formation of degradation products.[1][2] Additionally, pH can significantly influence the stability of phenolic compounds, with extremes in pH potentially causing irreversible degradation.[3][4][5]
Q2: How should I store solid this compound?
A2: Solid, crystalline this compound is expected to be relatively stable if stored correctly.[1] To minimize degradation, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[6] Protection from light is crucial. Storing the solid compound at -20°C is a common practice for long-term stability of related compounds.[7]
Q3: What is the best way to store this compound in solution?
A3: For optimal stability, prepare stock solutions of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or chloroform, where it is known to be soluble.[2] These stock solutions should be stored in small aliquots in tightly sealed, light-protecting vials at -20°C.[7] Avoid repeated freeze-thaw cycles. For working solutions in aqueous media, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no more than a few days, though stability under these conditions should be verified.[7]
Q4: I've noticed a color change in my this compound solution. What does this indicate?
A4: A color change, typically to yellow, orange, or deep red, in an this compound solution is a visual indicator of degradation.[1] This is often due to oxidation, which can be accelerated by exposure to light and air.[1][2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one from solid material.
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature is not recommended, especially for extended periods. Exposure to ambient light and temperature can accelerate degradation.[1][8] If a solution must be kept at room temperature during an experiment, it should be protected from light as much as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock or working solution. | 1. Prepare a fresh working solution from a stock solution that has been properly stored. 2. If the problem persists, prepare a new stock solution from solid this compound. 3. Verify the purity of the solid this compound using an appropriate analytical method (see Experimental Protocols). |
| Visible precipitate in a thawed stock solution. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Discoloration of solid this compound. | Exposure to light, air, or moisture. | Discard the discolored solid as it is likely degraded. Ensure proper storage of new material in a tightly sealed, opaque container in a desiccated, low-temperature environment. |
Experimental Protocols
To ensure the quality and integrity of your this compound samples, regular purity checks are recommended, especially if degradation is suspected. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Protocol: Purity Assessment of this compound by HPLC
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in the mobile phase or a suitable solvent (like DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase or the same solvent as the standard to achieve a similar concentration. If the sample is already in solution, dilute it accordingly.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-300 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A flowchart outlining the steps to troubleshoot experimental issues potentially caused by this compound degradation.
Factors Influencing this compound Degradation
Caption: A diagram illustrating the primary environmental factors that can induce the degradation of this compound.
Experimental Workflow for Purity Assessment
Caption: A sequential workflow for determining the purity of an this compound sample using HPLC.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
Technical Support Center: Refining Purification Protocols for Elliptone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elliptone derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound and its derivatives.
Troubleshooting High-Performance Liquid Chromatography (HPLC) Purification
Question: I am observing significant peak tailing in my reverse-phase HPLC chromatogram for an this compound derivative. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when purifying flavonoids like this compound derivatives and can compromise resolution and quantification. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound derivatives, leading to tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. If tailing persists, consider adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (typically 0.1% v/v) to block the active sites.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape.
-
Solution: Adjust the mobile phase to an acidic pH, typically between 2.5 and 4.0, by adding 0.1% (v/v) of an acid like formic acid or acetic acid. This suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile/methanol). If the problem persists, the column may need to be replaced.
-
-
Metal Chelation: Some flavonoids can chelate with metal ions present in the HPLC system or sample, causing peak distortion.
-
Solution: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the mobile phase at a low concentration (e.g., 0.1 mM).
-
Here is a logical workflow for troubleshooting peak tailing:
Troubleshooting Crystallization
Question: I am having difficulty obtaining high-quality crystals of my this compound derivative. The compound either "oils out" or forms very small needles. What can I do?
Answer:
"Oiling out" and the formation of small crystals are common challenges in the crystallization of complex organic molecules. Here are some troubleshooting steps:
-
Oiling Out: This occurs when the compound separates from the solution as a liquid instead of a solid.
-
Slow Down Cooling: Rapid cooling can cause the compound to come out of solution above its melting point in the solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt recrystallization again.
-
Change Solvent System: The solubility profile of your current solvent may not be ideal. Try a solvent in which your compound is less soluble at room temperature but still soluble when hot. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.
-
-
Formation of Small Crystals: This is often due to rapid nucleation.
-
Slower Cooling: As with oiling out, a slower cooling rate encourages the growth of fewer, larger crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This reduces the degree of supersaturation upon cooling, favoring crystal growth over nucleation.
-
Seeding: Introduce a single, well-formed crystal (a "seed crystal") to the supersaturated solution to initiate controlled crystal growth.
-
A general workflow for troubleshooting crystallization is provided below:
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when working with this compound derivatives?
A1: Impurities can arise from the starting materials, by-products of the synthesis, or degradation of the product. For rotenoids like this compound, common impurities may include other structurally related rotenoids (e.g., deguelin, tephrosin) if extracted from natural sources.[1] During synthesis, you might encounter unreacted starting materials or intermediates. Degradation products can also form, especially if the compound is exposed to harsh pH conditions or light.[1][2]
Q2: My this compound derivative seems to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Rotenoids can be sensitive to heat, light, and certain pH conditions.[1][3] Degradation can occur during extraction, chromatography, or solvent evaporation. To minimize degradation:
-
Work at low temperatures: Perform all purification steps at reduced temperatures (e.g., 4 °C) whenever possible.
-
Protect from light: Use amber glassware or cover your flasks and columns with aluminum foil to prevent photodegradation.[1]
-
Control pH: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis or other degradation reactions.[2][4][5] Use buffered mobile phases for chromatography if necessary.
-
Use high-purity solvents: Impurities in solvents can sometimes promote degradation.
-
Minimize exposure to air: Some compounds are susceptible to oxidation. Purging solutions with an inert gas like nitrogen or argon can help.
Q3: What is a good starting point for a preparative HPLC method for purifying an this compound derivative?
A3: A good starting point for preparative HPLC of a semi-polar compound like an this compound derivative would be a reversed-phase C18 column. The mobile phase could be a gradient of water and methanol or acetonitrile, both containing 0.1% formic acid to ensure good peak shape. A shallow gradient will generally provide better resolution for complex mixtures. The exact gradient conditions will need to be optimized based on the specific derivative and the impurity profile.
Q4: What is the expected solubility of this compound derivatives in common organic solvents?
Section 3: Data Presentation
Table 1: Solubility of Rotenone (a related Rotenoid) in Various Organic Solvents at 20°C
| Solvent | Solubility ( g/100 mL) |
| Carbon Tetrachloride | 0.63 |
| Ether | 4.5 |
| Ethyl Acetate | 6.2 |
| Acetone | 6.6 |
| Chloroform | 47.0 |
| Benzene | 15.0 |
| Toluene | 8.0 |
| Xylene | 4.0 |
| Ethanol (95%) | 0.2 |
| Methanol | 0.2 |
Data for Rotenone is presented as a qualitative guide for this compound derivatives.
Section 4: Experimental Protocols
General Protocol for Analytical HPLC of this compound Derivatives
This protocol provides a general method for analyzing the purity of this compound derivatives. Optimization will be required for specific compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or acetic acid)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (or methanol).
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: 240-300 nm (a PDA detector is recommended to determine the optimal wavelength).
-
Gradient: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
General Protocol for Crystallization of this compound Derivatives
This protocol outlines a general procedure for purifying this compound derivatives by crystallization.
-
Solvent Selection:
-
Experimentally determine a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent), while the other should not (the "poor" solvent). Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent if using a pair) to just dissolve the solid. Use a hot plate and a condenser to prevent solvent evaporation.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Section 5: Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This compound and its derivatives, as rotenoids, are known to exert cytotoxic effects, and related compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7][8][9][10][11][12][13][14]
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Degradation products of rubusoside under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 4. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
Technical Support Center: Enhancing Elliptone Bioavailability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Elliptone in cell-based assays. Given this compound's hydrophobic nature, achieving sufficient concentration in aqueous cell culture media without precipitation is a significant challenge. This guide offers strategies and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media, the abrupt change in polarity can cause the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is often referred to as "solvent shock."[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro experiments is 100% DMSO.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is essential to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5% (v/v).[1][2] For sensitive cell lines, a concentration as low as 0.1% may be necessary. Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential solvent effects.[2]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your cell culture media, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution
| Possible Cause | Solution |
| High Final Concentration | The intended final concentration of this compound may be above its solubility limit in the aqueous medium. Perform a dose-response experiment to determine the highest soluble concentration. |
| Rapid Change in Solvent Polarity ("Solvent Shock") | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[2] This gradual introduction helps maintain solubility. |
| Low Temperature of Media | Cold media can decrease the solubility of hydrophobic compounds. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
Issue 2: Precipitate Forms After a Period of Incubation
| Possible Cause | Solution |
| Compound Instability | The stability of this compound in the aqueous environment may decrease over time. Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours.[3] |
| Interaction with Media Components | Components in the media, such as salts or proteins in the serum, can interact with this compound and reduce its solubility over time.[2] If possible, test the solubility in a simpler buffer like PBS to determine if media components are the issue. |
| Evaporation of Media | Evaporation from the outer wells of a multi-well plate can increase the concentration of this compound and media components, leading to precipitation. Ensure proper humidification in the incubator and consider not using the outer wells for experiments. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of this compound. Ensure the incubator's CO2 levels are stable and consider using a medium buffered with HEPES. |
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Strategies to Enhance this compound Bioavailability
Several formulation strategies can be employed to increase the aqueous solubility of this compound for cell-based assays.
Co-Solvent Systems
Using a mixture of solvents can improve the solubility of hydrophobic compounds.
-
DMSO/Ethanol Mixtures: While DMSO is a strong solvent, combining it with ethanol may sometimes improve solubility upon dilution in aqueous media.[4][5]
-
Polyethylene Glycol (PEG) Mixtures: Low-molecular-weight PEGs, such as PEG 400, are hydrophilic and can be used as co-solvents to enhance the solubility of poorly water-soluble drugs.[6]
Quantitative Data on Co-Solvent Effects (Hypothetical for this compound)
| Solvent System | This compound Solubility (µM) | Notes |
| 100% Water | < 0.1 | Essentially insoluble |
| 0.5% DMSO in Water | 5 - 10 | Typical starting point for cell assays |
| 10% Ethanol in Water | 1 - 5 | Lower solubilizing power than DMSO |
| 5% PEG 400 in Water | 2 - 8 | Can be an alternative to DMSO |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[7][8] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[9]
Quantitative Data on Cyclodextrin Complexation (Hypothetical for this compound)
| HP-β-CD Concentration (w/v) | Apparent this compound Solubility (µM) |
| 0% | < 0.1 |
| 0.5% | 20 - 30 |
| 1.0% | 40 - 60 |
| 2.0% | 80 - 100 |
Experimental Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing an this compound-cyclodextrin inclusion complex.
Nanoparticle-Based Delivery Systems
Encapsulating this compound into nanoparticles can improve its stability and facilitate its delivery into cells. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.[10][11]
Quantitative Data on PLGA Nanoparticle Formulation (Hypothetical for this compound)
| Drug:Polymer Ratio (w/w) | Particle Size (nm) | Encapsulation Efficiency (%) |
| 1:10 | 150 - 200 | 60 - 70 |
| 1:5 | 180 - 250 | 70 - 80 |
| 1:2 | 200 - 300 | 50 - 60 |
An optimal drug-to-polymer ratio is crucial for achieving high encapsulation efficiency and desirable particle size.[1][12]
Experimental Workflow for PLGA Nanoparticle Preparation
Caption: Nanoprecipitation method for preparing this compound-loaded PLGA nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a desired concentration of HP-β-CD solution in sterile water (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
The complex solution can then be sterile-filtered and diluted in cell culture medium for your experiments.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone. The drug-to-polymer ratio should be optimized (e.g., 1:5 w/w).[1]
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in sterile water.
-
Add the organic phase (this compound and PLGA in acetone) dropwise to the aqueous PVA solution while stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of acetone, leading to the formation of nanoparticles. A rotary evaporator can be used to expedite solvent removal.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with sterile water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in the desired volume of cell culture medium for your experiments.
Signaling Pathways Potentially Affected by this compound
While the precise signaling pathways of this compound are still under investigation, its structural similarity to other rotenoids and related compounds suggests potential interactions with key cellular signaling cascades involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[13][14] Many natural compounds with anticancer properties have been shown to inhibit this pathway. It is plausible that this compound may exert its cytotoxic effects by targeting one or more components of this pathway.
Hypothesized this compound Action on the PI3K/Akt/mTOR Pathway
Caption: Potential inhibitory effects of this compound on the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction Pathway
This compound is known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by a cascade of enzymes called caspases. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Simplified Apoptosis Signaling Cascade
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Tuning the size of poly(lactic-co-glycolic acid) (PLGA) nanoparticles fabricated by nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Elliptone and Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two natural compounds, Elliptone and Rotenone. Both compounds have demonstrated cytotoxic effects against various cancer cell lines, but they operate through distinct mechanisms of action. This document summarizes their efficacy, underlying molecular pathways, and the experimental protocols used to evaluate their anticancer potential.
At a Glance: Key Differences
| Feature | This compound | Rotenone |
| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition | Mitochondrial Complex I inhibition, leading to ROS production |
| Key Signaling Pathways | p53-dependent apoptosis, Fas/FasL pathway | PI3K/AKT/mTOR pathway, JNK/p38 MAPK pathway |
| Cell Cycle Arrest | G2/M phase | G2/M phase and G1/S phase |
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Rotenone across a range of cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as incubation time and cell density.
This compound: IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | [1] |
| UKF-NB-4 | Neuroblastoma | < 1 | [1] |
| UKF-NB-3 | Neuroblastoma | < 1 | [1] |
| HL-60 | Leukemia | < 1 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | [1] |
| U87MG | Glioblastoma | ~ 1 | [1] |
| CCRF-CEM | Leukemia | ~ 4 | [1] |
Rotenone: IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | 0.02 | [2] |
| A549 | Lung Carcinoma | 0.28 | [3] |
| 697 | Human B-cell precursor leukemia | 0.3 | [4] |
| U2OS | Osteosarcoma | 1.09 | [2] |
| 143B | Osteosarcoma | 1.35 | [2] |
| MCF-7 | Breast Cancer | 1.98 | [3] |
| HCT116 | Colorectal Cancer | 3.43 - 8.85 | [3] |
| LoVo | Colon Cancer | ~10 | [5] |
| SW480 | Colon Cancer | ~10 | [5] |
| HepG2 | Liver Cancer | 12.5 - 250 | [6] |
Mechanisms of Anticancer Activity
This compound: Targeting DNA Integrity
Ellipticine and its derivatives primarily exert their anticancer effects by targeting the cell's genetic material. The core mechanisms include:
-
DNA Intercalation: this compound's planar structure allows it to insert itself between the base pairs of DNA, disrupting the normal structure of the double helix.[7]
-
Topoisomerase II Inhibition: By intercalating into DNA, this compound inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage.[5][7]
This DNA damage triggers downstream cellular responses, including:
-
Apoptosis Induction: this compound induces programmed cell death, or apoptosis. In MCF-7 breast cancer cells, this process involves the upregulation of p53, the activation of the Fas/Fas ligand death receptor pathway, and subsequent activation of caspases-8 and -9.[5] The mitochondrial pathway is also implicated, amplifying the apoptotic signal.[5]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, predominantly in the G2/M phase, preventing cancer cells from dividing.[5]
Rotenone: Disrupting Cellular Respiration
Rotenone's anticancer activity stems from its ability to interfere with mitochondrial function, a critical hub for cellular energy production and signaling. The key events are:
-
Mitochondrial Complex I Inhibition: Rotenone is a well-known inhibitor of Complex I of the mitochondrial electron transport chain.[8]
-
Reactive Oxygen Species (ROS) Production: Inhibition of Complex I leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage.[9]
The resulting oxidative stress triggers several downstream signaling cascades:
-
Apoptosis Induction: Rotenone-induced apoptosis is often mediated by ROS. In various cancer cells, this involves the activation of the JNK and p38 MAPK signaling pathways.[9][10] It can also involve the PI3K/AKT/mTOR pathway, where Rotenone inhibits the phosphorylation of AKT and mTOR.[11]
-
Cell Cycle Arrest: Rotenone has been shown to induce cell cycle arrest in different phases, including the G2/M phase and the G1/S phase, depending on the cell type and concentration.[12][13]
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the anticancer activity of this compound and Rotenone. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Rotenone and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Rotenone for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Expose cells to this compound or Rotenone for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Washing and Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Rotenone exhibit potent anticancer activities, but through fundamentally different mechanisms. This compound acts as a DNA-damaging agent by inhibiting topoisomerase II, while Rotenone disrupts mitochondrial function, leading to oxidative stress and the activation of stress-related signaling pathways. The choice between these compounds for further drug development would depend on the specific cancer type and the desired therapeutic strategy. The data presented in this guide provides a foundation for researchers to make informed decisions and design future studies to further explore the therapeutic potential of these natural products.
References
- 1. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin‐induced apoptosis mediated by reactive oxygen species and JNK | EMBO Molecular Medicine [link.springer.com]
- 2. Regulation of Fas ligand expression and cell death by apoptosis-linked gene 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data on dose-dependent cytotoxicity of rotenone and neuroprotection conferred by Yashtimadhu (Glycyrrhiza glabra L.) in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Elliptone vs. Ellipticine: A Comparative Analysis for the Research Scientist
In the landscape of potential cancer therapeutics, the planar tetracyclic alkaloid ellipticine has garnered significant attention for its potent anti-neoplastic properties. Its structural analog, elliptone, while less studied, presents an intriguing subject for comparative analysis. This guide provides a detailed examination of ellipticine's established biological activities and endeavors to place what little is known about this compound in a comparative context, highlighting a significant gap in current cancer research.
Physicochemical Properties
A foundational comparison begins with the distinct chemical structures of ellipticine and this compound, which dictates their biological interactions.
| Property | Ellipticine | This compound |
| Chemical Formula | C₁₇H₁₄N₂ | C₂₀H₁₆O₆ |
| Molar Mass | 246.31 g/mol [1] | 352.3 g/mol [2] |
| Structure | Organic heterotetracyclic compound, an indole alkaloid[1] | Rotenoid |
| Natural Source | Ochrosia elliptica, Rauvolfia sandwicensis[3] | Derris elliptica, Derris montana[2] |
| Appearance | Yellow crystalline powder | Data not available |
| Solubility | Lipophilic, soluble in lipids | Data not available |
Mechanism of Action: A Tale of One Compound
The vast majority of available research focuses on the multifaceted mechanisms through which ellipticine exerts its anticancer effects. In stark contrast, the mechanism of action for this compound in the context of cancer remains largely uninvestigated.
Ellipticine: A Multi-pronged Assault on Cancer Cells
Ellipticine's anticancer activity is attributed to several key mechanisms:
-
DNA Intercalation: Its planar structure allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: By binding to topoisomerase II, an enzyme crucial for DNA replication, ellipticine inhibits its function, leading to DNA damage and subsequent cell death.[3][4]
-
Formation of Covalent DNA Adducts: Ellipticine can be enzymatically activated by cytochromes P450 and peroxidases to form reactive metabolites that covalently bind to DNA, further contributing to DNA damage.[3][5]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce the production of ROS within cancer cells, leading to oxidative stress and exacerbating DNA damage.
-
Induction of Apoptosis: The cumulative DNA damage and cellular stress trigger programmed cell death, or apoptosis, in cancer cells.[5][6]
This compound: An Unwritten Chapter
Currently, there is a significant lack of publicly available scientific literature detailing the mechanism of action of this compound as an anticancer agent. While it is classified as a rotenoid, a class of compounds known for their insecticidal properties acting on mitochondrial complex I, its effects on cancer cells, particularly concerning topoisomerase II inhibition or DNA interaction, have not been reported.
Cytotoxicity: Ellipticine's Potency Profile
Ellipticine has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes representative IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Non-small cell lung carcinoma | Not specified, but potent | [7] |
| MCF-7 | Breast cancer | Not specified, but potent | [6] |
| Various | NCI-60 panel | Mean Growth % < 25 at 10 µM for derivatives | [8] |
This compound: The cytotoxicity of this compound against human cancer cell lines has not been reported in the reviewed literature. Studies on other rotenoids have shown cytotoxic activities, but specific data for this compound is absent.[9][10]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay is crucial for determining the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinetoplast DNA (kDNA), human topoisomerase IIα, and the test compound (ellipticine or this compound) at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the kDNA.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (interlocked) kDNA from the decatenated (unlinked) DNA minicircles.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.[11]
References
- 1. Ellipticine | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H16O6 | CID 160477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ellipticine - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Nor-rotenoids and other cytotoxic constituents of Pachyrhizus erosus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mitochondrial Target of Elliptone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elliptone and its alternatives—Rotenone, Deguelin, and Piericidin A—as mitochondrial complex I inhibitors. We present a detailed analysis of their inhibitory potency, effects on mitochondrial function, and impact on key cellular signaling pathways. This information is intended to assist researchers in selecting the appropriate tool compound for studies on mitochondrial dysfunction and in the development of novel therapeutics targeting mitochondrial bioenergetics.
Executive Summary
This compound is a plant-derived rotenoid that, like its structural analogs Rotenone, Deguelin, and Piericidin A, targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. Inhibition of Complex I disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and alterations in mitochondrial membrane potential. These effects can trigger various cellular responses, including apoptosis and modulation of signaling pathways crucial in cancer and neurodegenerative diseases. This guide provides a head-to-head comparison of these four compounds, highlighting their differential potencies and cellular effects to aid in experimental design and drug development.
Comparative Analysis of Mitochondrial Complex I Inhibition
| Compound | IC50 (Complex I Inhibition) | Cell Viability IC50 | Source |
| This compound | Not available | Varies by cell line | - |
| Rotenone | ~25 nM (inhibition of succinyl-CoA biosynthesis) | Varies by cell line | [1][2] |
| Deguelin | Not directly available (60-fold lower affinity than Rotenone) | 9.33 µM (MKN-45, 72h), 11.83 µM (MGC-803, 72h) | [3] |
| Piericidin A | 3.7 nM | 0.020 µM (HCT-116) | [4][5] |
Note: IC50 values can vary significantly depending on the experimental system (isolated mitochondria vs. whole cells), cell type, and assay conditions. The provided values should be considered as a reference for relative potency.
Impact on Mitochondrial Function: A Three-Pronged Analysis
Inhibition of Complex I by these compounds triggers a cascade of events that impair mitochondrial function. We will compare their effects on three key parameters: mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production.
Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
The Seahorse XF Mito Stress Test is a standard assay to measure mitochondrial respiration. It assesses key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Inhibition of Complex I by this compound and its alternatives is expected to decrease these parameters.
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:
-
Port A: Test compound (this compound, Rotenone, Deguelin, or Piericidin A) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent.
-
Port D: A mixture of Rotenone and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely.
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
While direct comparative OCR data for this compound against the other three compounds is limited, it is established that all four inhibit mitochondrial respiration by targeting Complex I.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) using the Seahorse XF Mito Stress Test.
Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Culture cells and treat them with the desired concentrations of this compound, Rotenone, Deguelin, Piericidin A, or a vehicle control for the specified duration. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in a CO2 incubator at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
All four compounds are expected to cause a dose-dependent decrease in the red/green fluorescence ratio, indicative of mitochondrial membrane depolarization.
Logical Flow of JC-1 Assay
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Mitochondrial Reactive Oxygen Species (ROS) Production
MitoSOX Red is a fluorescent probe specifically designed to detect superoxide, a major form of ROS, within the mitochondria of live cells. An increase in MitoSOX fluorescence intensity indicates elevated mitochondrial ROS production, a common consequence of Complex I inhibition.
Experimental Protocol: MitoSOX Assay for Mitochondrial Superoxide
-
Cell Treatment: Culture and treat cells with this compound, Rotenone, Deguelin, Piericidin A, or a vehicle control. A known ROS inducer like Antimycin A can be used as a positive control.
-
MitoSOX Staining: After treatment, incubate the cells with MitoSOX Red reagent (typically 2.5-5 µM) at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove any unbound probe.
-
Fluorescence Measurement: Measure the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader (Excitation ~510 nm, Emission ~580 nm).
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in intensity compared to the control indicates an increase in mitochondrial superoxide production.
Inhibition of Complex I by all four compounds is anticipated to lead to an increase in mitochondrial ROS levels.
Workflow for Mitochondrial ROS Detection
Caption: Experimental workflow for measuring mitochondrial superoxide with MitoSOX Red.
Modulation of Cellular Signaling Pathways
The metabolic stress induced by mitochondrial complex I inhibitors can activate or inhibit various cellular signaling pathways, influencing cell fate. The PI3K/Akt/mTOR and MAPK pathways are two major signaling networks often affected.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mitochondrial function and the resulting decrease in ATP levels can lead to the activation of AMPK, which in turn can inhibit mTORC1, a key downstream component of the PI3K/Akt pathway. Some studies suggest that Deguelin can inhibit the PI3K/Akt pathway[6].
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a wide range of stimuli, including stress. The three main branches are the ERK, JNK, and p38 MAPK pathways, which can regulate apoptosis, inflammation, and cell differentiation. The specific effects of this compound and its alternatives on these pathways can be cell-type and context-dependent.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Pathway Modulation
Caption: Potential impact of Complex I inhibitors on the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway Modulation
Caption: General overview of how Complex I inhibitors can activate the MAPK signaling pathway.
Conclusion and Recommendations
This compound, Rotenone, Deguelin, and Piericidin A are all potent inhibitors of mitochondrial complex I, making them valuable tools for studying mitochondrial dysfunction.
-
For high-potency inhibition of Complex I, Piericidin A appears to be the most potent, followed by Rotenone.
-
For studies where a less potent inhibitor is desired, Deguelin may be a suitable choice.
-
This compound's precise inhibitory potency on Complex I requires further quantitative characterization.
When selecting a compound, researchers should consider the specific experimental context, including the cell type and the desired level of mitochondrial inhibition. The detailed protocols and comparative information provided in this guide aim to facilitate the validation of this compound's mitochondrial target and aid in the design of robust experiments to investigate the downstream consequences of Complex I inhibition. It is recommended to perform dose-response experiments for each compound in the specific cellular system being studied to determine the optimal concentrations for achieving the desired biological effect.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cork-in-bottle mechanism of inhibitor binding to mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Ellipticine in Cancer Cell Lines
For researchers and professionals in the field of oncology and drug development, understanding the cytotoxic profile of potential therapeutic agents is paramount. This guide provides a detailed comparison of the cytotoxic effects of Ellipticine, a potent antineoplastic alkaloid, across various cancer cell lines. We will delve into its performance against other established chemotherapeutic agents, supported by experimental data, and provide comprehensive experimental protocols and visualizations of its mechanisms of action.
Comparative Cytotoxicity of Ellipticine
Ellipticine has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies across different cancer types. The following tables summarize the IC50 values of Ellipticine and compare it with other widely used anticancer drugs.
| Cell Line | Cancer Type | Ellipticine IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Promyelocytic Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1.48 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~ 4 |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
Table 1: Cytotoxicity of Ellipticine in Various Human Cancer Cell Lines. The IC50 values were determined using the MTT assay after 48 or 96 hours of exposure.[1][2]
Comparison with Doxorubicin in Neuroblastoma Cell Lines
A direct comparison between Ellipticine and Doxorubicin, a standard chemotherapeutic agent, was conducted in human neuroblastoma cell lines.
| Cell Line | Ellipticine IC50 (µM) | Doxorubicin IC50 (µM) |
| IMR-32 | > 10 | 0.09 ± 0.01 |
| UKF-NB-4 | 0.8 ± 0.1 | 0.9 ± 0.1 |
Table 2: Comparative Cytotoxicity of Ellipticine and Doxorubicin in Neuroblastoma Cell Lines. IC50 values were determined after 96 hours of exposure using the MTT assay.[3][4] The results indicate that while Doxorubicin is more potent against the IMR-32 cell line, Ellipticine shows comparable efficacy to Doxorubicin in the UKF-NB-4 cell line.[3][4]
Comparison with Cisplatin in Leukemia Cell Lines
While direct comparative studies are limited, data from separate studies on the HL-60 promyelocytic leukemia cell line provide an insight into the relative potency of Ellipticine and Cisplatin.
| Compound | HL-60 IC50 (µM) |
| Ellipticine | < 1 |
| Cisplatin | ~ 8.3 - 144.4 |
Table 3: Cytotoxicity of Ellipticine and Cisplatin in the HL-60 Cell Line. IC50 values were determined using the MTT assay. It is important to note that these values are from different studies and experimental conditions may vary.[5]
Comparison with Temozolomide in Glioblastoma Cell Lines
In the context of glioblastoma, Ellipticine's efficacy has been evaluated against the standard-of-care alkylating agent, Temozolomide.
| Compound | U87MG IC50 (µM) |
| Ellipticine | ~ 1.48 |
| Temozolomide | ~ 88.42 - 141.7 |
Table 4: Comparative Cytotoxicity of Ellipticine and Temozolomide in the U87MG Cell Line. IC50 values were determined using the MTT assay after 24 to 48 hours of treatment.[6]
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay widely used to assess cell viability and cytotoxicity.
Objective: To determine the concentration of Ellipticine that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ellipticine stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ellipticine in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Ellipticine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of Ellipticine) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Visualizing the Mechanisms of Action
Ellipticine exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily involving DNA damage and the induction of apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Ellipticine's primary modes of action include DNA intercalation, inhibition of topoisomerase II, and the formation of DNA adducts, all of which contribute to DNA damage and the activation of apoptotic pathways.
The induction of the p53 tumor suppressor protein is a critical event in Ellipticine-mediated apoptosis.[7][8] Upon DNA damage, p53 is activated, leading to the transcription of pro-apoptotic genes and the activation of downstream effector caspases, such as caspase-8 and caspase-9, ultimately culminating in programmed cell death.[7][8] The inhibition of topoisomerase II by Ellipticine traps the enzyme-DNA complex, leading to double-strand breaks that trigger the apoptotic cascade.[9][10] Furthermore, Ellipticine can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates that covalently bind to DNA, forming adducts that contribute to its genotoxicity.[2]
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Biological Prowess of Ellipticine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various ellipticine derivatives, with a primary focus on their well-documented anticancer properties. While the potential for antiviral and insecticidal activities exists within this compound class, the current body of research is most robust in the area of oncology. This document summarizes quantitative data, details key experimental methodologies, and visualizes critical pathways to offer an objective comparison for researchers in drug discovery and development.
Distinguishing Elliptone and Ellipticine
It is crucial to first clarify the distinction between "this compound" and "ellipticine," as these terms can be a source of confusion. This compound is a rotenoid, a class of natural compounds known for their insecticidal and piscicidal properties. In contrast, ellipticine is a potent, plant-derived alkaloid renowned for its significant anticancer activity. This guide will focus on ellipticine and its derivatives due to the extensive research and data available regarding their biological effects, particularly in the context of cancer therapeutics.
Anticancer Activity: A Quantitative Comparison
The anticancer activity of ellipticine derivatives is a cornerstone of their therapeutic potential. The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for several key derivatives against various cancer cell lines. These values provide a quantitative measure of the cytotoxic potency of each compound.
| Derivative | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| Ellipticine | - | - | - | [1][2] |
| 6-Methylellipticine | Multiple | 0.47-0.9 | - | [1] |
| N-Alkylated 6-Methylellipticine | Multiple | 1.3-28 | - | [1] |
| Sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO₃Na) | K562 | - | 35 | [2][3] |
| Irinotecan (Reference) | Multiple | 1-18 | - | [1] |
| Etoposide (Reference) | Multiple | 0.04-5.2 | - | [1] |
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism through which ellipticine and its derivatives exert their anticancer effects is the inhibition of topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, ellipticine derivatives prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.
References
- 1. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Elliptone's Potency Against Known Mitochondrial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elliptone's potency as a mitochondrial inhibitor against well-characterized inhibitors: Rotenone, Antimycin A, and Oligomycin. The information is supported by experimental data and detailed protocols to assist in the design and interpretation of mitochondrial function assays.
Comparative Potency of Mitochondrial Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) and the specific targets within the mitochondrial electron transport chain (ETC) for this compound and other key inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | Target Mitochondrial Complex | IC50 Value (in isolated mitochondria) |
| This compound | Complex I (NADH:ubiquinone oxidoreductase) | Significantly higher than Rotenone; reported to be less insecticidal, suggesting lower potency. |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | ~25 nM[1] |
| Antimycin A | Complex III (Cytochrome bc1 complex) | ~38 nM[1] |
| Oligomycin | Complex V (ATP Synthase) | ~1-5 µM (to inhibit ATP production)[2] |
Visualizing the Mechanism of Action
The following diagrams illustrate the points of inhibition within the mitochondrial electron transport chain and a typical workflow for assessing mitochondrial toxicity.
Caption: Inhibition sites of this compound and known inhibitors in the ETC.
Caption: General workflow for comparing mitochondrial inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess mitochondrial function and the effects of inhibitors.
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[3][4][5]
-
Test compounds (this compound and other inhibitors of interest)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of the test compounds (e.g., this compound) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the calibrant solution.
-
Assay Protocol: Load the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal OCR. Subsequently, it will inject the following inhibitors sequentially, measuring OCR after each injection:
-
Oligomycin (Complex V inhibitor): To determine ATP-linked respiration.
-
FCCP (uncoupling agent): To measure maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity. Compare these parameters between control and inhibitor-treated cells.
ATP Production Assay
This assay quantifies the total cellular ATP levels, which are predominantly generated through mitochondrial oxidative phosphorylation.
Materials:
-
Luminometer or microplate reader with luminescence detection
-
ATP assay kit (e.g., luciferase/luciferin-based)
-
Cell lysis buffer
-
ATP standard solution
-
96-well opaque plates
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound and other inhibitors for a specified duration.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[6]
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[2]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Compare the ATP levels in inhibitor-treated cells to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)
This assay utilizes the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7][8]
Materials:
-
JC-1 dye
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
Cell culture plates
-
FCCP or CCCP (as a positive control for depolarization)
-
Assay buffer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds (this compound, etc.) for the desired time. Include a positive control treated with FCCP or CCCP.[7]
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.[8][9]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
Red Fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green Fluorescence (JC-1 monomers): Excitation ~514 nm, Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.[7][8]
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron transport chain - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic constitutents from Cryptocarya maclurei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the cytotoxicity of protein toxins by a novel plant metabolite, mansonone-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Electron Transport Chain [moodle2.units.it]
- 9. Cork-in-bottle mechanism of inhibitor binding to mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ellipticine's Mechanism of Action: A Comparative Guide
A Note on Terminology: Initial searches for "Elliptone" yielded limited information regarding its mechanism of action as an anticancer agent. It is highly probable that the intended compound of interest is Ellipticine , a structurally similar and well-researched natural product with demonstrated antineoplastic properties. This guide will proceed under the assumption that the topic of interest is Ellipticine and will provide a comparative analysis of its independently verified mechanisms of action.
Ellipticine is a potent antineoplastic agent that exerts its effects through multiple mechanisms. The two most prominent and well-documented mechanisms are the inhibition of Topoisomerase II and the inhibition of RNA Polymerase I. This guide provides a comparative overview of Ellipticine's performance against other well-established inhibitors for each of these targets, supported by experimental data and detailed methodologies.
Mechanism of Action: Topoisomerase II Inhibition
One of the primary mechanisms through which Ellipticine exhibits its anticancer effects is by targeting Topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting Topoisomerase II, Ellipticine leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][3]
Comparative Performance of Topoisomerase II Inhibitors
The inhibitory potency of Ellipticine against Topoisomerase II has been evaluated and can be compared with other well-known Topoisomerase II inhibitors, such as Etoposide and Doxorubicin. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Compound | Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| Ellipticine | Topoisomerase IIα | DNA Cleavage Assay | Human | >200 µM | [1] |
| Etoposide | Topoisomerase II | DNA Cleavage Assay | Yeast | 6 ± 1 µM (with ATP) | [4] |
| Etoposide | Topoisomerase II | Decatenation Assay | Human | ~25-50 µM | [5] |
| Etoposide | - | Cytotoxicity | BGC-823 | 43.74 ± 5.13 μM | [6] |
| Etoposide | - | Cytotoxicity | HeLa | 209.90 ± 13.42 μM | [6] |
| Etoposide | - | Cytotoxicity | A549 | 139.54 ± 7.05 μM | [6] |
| Doxorubicin | Topoisomerase I | Enzyme Activity | Human | 0.8 µM | [7] |
| Doxorubicin | - | Cytotoxicity | HTETOP | 0.52 µmol/L | [8] |
| Doxorubicin | - | Cytotoxicity | A549 (72h) | 0.23 µM | [9] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines, and experimental setup used.[9]
Experimental Protocols for Topoisomerase II Inhibition Assays
The verification of Topoisomerase II inhibition typically involves several key in vitro assays:
a) DNA Decatenation Assay:
This assay assesses the catalytic activity of Topoisomerase II. The enzyme's ability to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules is measured.[5][10][11]
-
Principle: Large kDNA networks cannot migrate into an agarose gel, while the decatenated, individual minicircles can. An effective inhibitor will prevent the release of these minicircles, causing the kDNA to remain in the well.[5]
-
Procedure:
-
A reaction mixture is prepared containing kDNA, ATP, and the test compound at various concentrations.
-
Purified Topoisomerase II enzyme is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[10]
-
The reaction is stopped by adding a stop buffer containing SDS and proteinase K.[5][10]
-
The products are then separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized.
-
Inhibition is quantified by measuring the decrease in the amount of decatenated DNA minicircles compared to a control reaction without the inhibitor.
-
b) DNA Cleavage Assay:
This assay is used to identify "topoisomerase poisons," which are compounds that stabilize the covalent complex between Topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks.[5][12]
-
Principle: Topoisomerase poisons trap the enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA. This linear DNA can be separated from supercoiled and relaxed circular DNA by agarose gel electrophoresis.
-
Procedure:
-
A reaction mixture is prepared with supercoiled plasmid DNA (e.g., pBR322), ATP, and the test compound.
-
Topoisomerase II enzyme is added to start the reaction.
-
After incubation at 37°C, the reaction is stopped, and the enzyme is digested with proteinase K.[5]
-
The DNA is then resolved on an agarose gel.
-
A dose-dependent increase in the linear DNA band indicates the activity of a topoisomerase poison.[5]
-
Visualizations
Caption: Signaling pathway of Topoisomerase II poisons like Ellipticine.
Caption: General experimental workflow for a Topoisomerase II inhibition assay.
Mechanism of Action: RNA Polymerase I Inhibition
More recent studies have identified a novel mechanism of action for Ellipticine derivatives, such as 9-hydroxyellipticine (9HE), as potent and specific inhibitors of RNA Polymerase I (Pol I) transcription.[13][14] This is a significant finding as the machinery of ribosome biogenesis, driven by Pol I, is often upregulated in cancer cells to sustain their high proliferation rates.
Comparative Performance of RNA Polymerase I Inhibitors
The efficacy of Ellipticine in inhibiting Pol I can be compared to other known inhibitors of this enzyme, such as CX-5461.
| Compound | Target | Cell Line | IC50 Value | Reference |
| 9-Hydroxyellipticine (9HE) | RNA Polymerase I | HeLa | ~120-800 nM | [13][15] |
| 9-Hydroxyellipticine (9HE) | RNA Polymerase I | H1299 | ~120-800 nM | [13][15] |
| 9-Hydroxyellipticine (9HE) | RNA Polymerase I | U2OS | ~120-800 nM | [13][15] |
| CX-5461 | RNA Polymerase I | A549 | 0.169 µM | [16] |
| CX-5461 | RNA Polymerase I | Various Solid Cancers | 35 nM to >1 µM | [17][18] |
| CX-5461 | RNA Polymerase I | Breast Cancer Panel | ~1.5 µM to 11.35 µM | [19] |
Experimental Protocol for RNA Polymerase I Inhibition Assay
The inhibitory effect on Pol I transcription is typically assessed by measuring the synthesis of ribosomal RNA (rRNA).
a) In Vitro Transcription Assay:
-
Principle: This assay directly measures the synthesis of rRNA in a cell-free system using nuclear extracts and a DNA template containing the rRNA promoter.
-
Procedure:
-
Nuclear extracts containing RNA Polymerase I and associated transcription factors are prepared.
-
A supercoiled plasmid DNA template with the rRNA promoter is used.
-
The transcription reaction is set up with the nuclear extract, DNA template, ribonucleotides (including a radiolabeled one), and the test compound at various concentrations.
-
The reaction is incubated to allow for transcription.
-
The newly synthesized RNA is purified and analyzed by gel electrophoresis and autoradiography.
-
The intensity of the transcript band is quantified to determine the level of inhibition.
-
b) Cellular Pre-rRNA Synthesis Assay:
-
Principle: This method quantifies the amount of pre-rRNA in cells treated with the inhibitor. A reduction in pre-rRNA levels indicates inhibition of Pol I activity.
-
Procedure:
-
Cancer cell lines are treated with the test compound for a specific duration.
-
Total RNA is extracted from the cells.
-
The level of pre-rRNA is determined using a sensitive technique like S1 nuclease protection assay or quantitative PCR (qPCR).[15][18]
-
The results are normalized to a housekeeping gene to account for variations in RNA input.
-
A dose-dependent decrease in pre-rRNA levels indicates inhibition of RNA Polymerase I.
-
Visualizations
Caption: Proposed mechanism of RNA Polymerase I inhibition by Ellipticine.
Caption: Experimental workflow for a cellular RNA Polymerase I inhibition assay.
References
- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. topogen.com [topogen.com]
- 11. benchchem.com [benchchem.com]
- 12. topogen.com [topogen.com]
- 13. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Elliptone and Other Rotenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elliptone and other rotenoids, supported by available experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Rotenoids are a class of naturally occurring heterocyclic isoflavonoids, many of which have garnered significant interest for their potent biological activities, including insecticidal and anticancer properties. A key mechanism of action for many rotenoids is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts cellular respiration, leading to decreased ATP production and increased generation of reactive oxygen species (ROS), which can ultimately trigger apoptosis. This compound, a rotenoid found in the roots of Derris elliptica, is among these compounds being investigated for its therapeutic potential. This guide provides a comparative analysis of this compound and other notable rotenoids based on available scientific literature.
Comparative Biological Activity of Rotenoids
The efficacy of rotenoids varies significantly based on their specific chemical structures. This variation influences their potency as mitochondrial complex I inhibitors and their cytotoxic effects on different cell lines. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Comparative Cytotoxicity of Selected Rotenoids
| Compound | Cell Line | IC50 Value | Reference |
| Rotenone | SH-SY5Y | 0.5 µM | [1][2] |
| SH-SY5Y | 1.0 µM | [1][2] | |
| Rotenoisin A | SH-SY5Y | 3.0 µM | [1][2] |
| SH-SY5Y | 4.0 µM | [1][2] | |
| SH-SY5Y | 5.0 µM | [1][2] | |
| 12α-hydroxyamorphigenin | Multiple Neoplastic Cell Lines | < 0.001 µg/ml | [3] |
| This compound | Data Not Available | - | - |
Table 2: Inhibition of Mitochondrial Complex I
| Compound | Potency | Reference |
| Rotenone | High | [4] |
| Dehydrorotenone | Low | [4] |
| This compound | Data Not Available | - |
Note: While the primary mechanism of many rotenoids is the inhibition of mitochondrial complex I, specific IC50 values for this compound's inhibitory activity on this complex are not well-documented in comparative studies.
Key Signaling Pathways Affected by Rotenoids
Rotenoids are known to modulate several critical signaling pathways, primarily stemming from their impact on mitochondrial function and the induction of oxidative stress. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth, proliferation, and metabolism and is a common target of investigation for anticancer drugs.
mTOR Signaling Pathway
The mTOR pathway integrates signals from various upstream stimuli, including growth factors and cellular energy status, to control protein synthesis and cell growth.[5][6] It exists in two distinct complexes, mTORC1 and mTORC2.[5][6] The inhibition of mitochondrial complex I by rotenoids can lead to a decrease in cellular ATP levels, which in turn can activate AMPK (AMP-activated protein kinase). AMPK is a known inhibitor of mTORC1, suggesting a potential mechanism by which rotenoids can suppress tumor cell growth.[5]
Caption: Rotenoid-mediated inhibition of mitochondrial complex I and its downstream effect on the mTOR signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of rotenoid activity.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the number of viable cells in a culture after treatment with a compound of interest.
Workflow:
Caption: Workflow for determining cell viability using the Trypan Blue exclusion method.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the rotenoid compounds (including this compound and others) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Detach the cells from the plate using trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mitochondrial Complex I Activity Assay
This assay measures the activity of NADH:ubiquinone oxidoreductase to determine the inhibitory potential of the rotenoid compounds.
Workflow:
References
- 1. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agents, 138. Rotenoids and isoflavones as cytotoxic constitutents from Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mTOR Signaling Pathway - Elabscience [elabscience.com]
A Comparative Guide to the Synthesis of Elliptone: Assessing Reproducibility and Methodological Efficiency
For researchers and professionals in drug development, the efficient and reproducible synthesis of bioactive compounds is a cornerstone of preclinical and clinical advancement. Elliptone, a rotenoid with recognized anticancer properties, has been the subject of various synthetic endeavors over the decades. This guide provides a comparative assessment of the available synthesis methods for this compound, with a focus on reproducibility, yield, and experimental practicality. Due to the limited availability of detailed experimental data for older methods in readily accessible literature, this guide will focus on a modern, well-documented approach and contextualize it against historical methods where information is available.
Comparison of this compound Synthesis Methods
The synthesis of this compound has evolved from early total synthesis and semisynthetic approaches to more refined and higher-yielding methods. The most recent and thoroughly described method is a stereocontrolled semisynthesis from the natural product Rotenone.
| Method | Starting Material | Key Steps | Overall Yield | Purity | Reaction Time | Scalability | Reference |
| Russell et al. (2017) | Rotenone | Dihydroxylation-oxidative cleavage, Baeyer-Villiger oxidation, Acid-catalyzed elimination | Data not fully reported (final step 76%) | High | Multi-step | Reported to be scalable | [1] |
| Singhal (1964) | Rotenone | Semisynthesis | Data not available in searched literature | Data not available | Data not available | Data not available | [Referenced in 3] |
| Anzeveno (1979) | Rotenone | Semisynthesis | Data not available in searched literature | Data not available | Data not available | Data not available | [Referenced in 3] |
| Fukami et al. (1965) | Not specified in abstract | Total synthesis of (±)-Elliptone | Data not available in searched literature | Data not available | Data not available | Data not available | [2] |
Note: Detailed quantitative data for the methods by Singhal, Anzeveno, and Fukami were not available in the searched literature. The method by Russell et al. is presented as an improvement in terms of safety, scalability, and yield over the previous methods by Singhal and Anzeveno.[1]
Detailed Experimental Protocol: Stereocontrolled Semisynthesis of this compound (Russell et al., 2017)
This method provides a reproducible and scalable route to this compound from commercially available Rotenone. The following protocol is a summary of the key final step.
Step 1: Acid-catalyzed Elimination of Lactol Acetate to Yield this compound
-
Reactants: Lactol acetate (derived from Rotenone via dihydroxylation-oxidative cleavage and Baeyer-Villiger oxidation).
-
Reagents: para-Toluenesulfonic acid (p-TsOH).
-
Solvent: Toluene.
-
Procedure:
-
To a solution of the lactol acetate in toluene, add a catalytic amount of para-toluenesulfonic acid.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
Yield: 76% for this final step.[1]
Visualizing the Synthetic and Biological Pathways
To better understand the synthesis and potential mechanism of action of this compound, the following diagrams illustrate the logical workflow of the synthesis comparison and a plausible signaling pathway for its anticancer effects.
Caption: Workflow for Assessing this compound Synthesis Methods.
Caption: Proposed Apoptotic Signaling Pathway of this compound.
Discussion of Anticancer Mechanism
While specific studies on the detailed molecular mechanism of this compound are limited, research on the broader class of rotenoids, including Rotenone itself, provides significant insights. Rotenoids are known to exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One of the primary mechanisms involves the inhibition of the mitochondrial electron transport chain complex I, which leads to the generation of reactive oxygen species (ROS).[2] This increase in ROS can trigger downstream signaling cascades, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[2]
Furthermore, rotenoids have been shown to upregulate the tumor suppressor protein p53.[3] Activated p53 can, in turn, modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.
Conclusion
The stereocontrolled semisynthesis of this compound from Rotenone reported by Russell et al. (2017) represents the most well-documented and likely most reproducible method currently available. While historical methods exist, a lack of detailed, readily accessible data prevents a direct quantitative comparison. For researchers requiring a reliable source of this compound, the Russell et al. method appears to be the most promising starting point. Further investigation into the older synthetic routes would be necessary to provide a more complete comparative analysis. The proposed mechanism of action, based on data from related rotenoids, suggests that this compound's anticancer effects are mediated through the induction of apoptosis via ROS generation and the activation of key signaling pathways, making it a compound of continued interest in cancer research.
References
- 1. Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating In Vitro Efficacy of Elliptone with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Elliptone and its alternatives, focusing on the validation of in vitro findings through in vivo models. The information presented is intended to aid researchers in evaluating the therapeutic potential of this compound and designing future pre-clinical and clinical studies.
Introduction to this compound and its Mechanism of Action
This compound, a plant-derived alkaloid, has demonstrated significant anti-cancer properties in laboratory settings. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By intercalating with DNA and stabilizing the topoisomerase II-DNA complex, this compound induces DNA strand breaks, leading to cell cycle arrest and programmed cell death (apoptosis).[1] In vitro studies have elucidated the key signaling pathways activated by this compound in cancer cells, providing a foundation for its potential therapeutic application.
In Vitro Efficacy of this compound and Alternatives
The cytotoxic effects of this compound and two commonly used topoisomerase II inhibitors, Doxorubicin and Etoposide, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | ~1.0[2] |
| HL-60 | Leukemia | Not specified | |
| CCRF-CEM | Leukemia | ~4.0[2] | |
| IMR-32 | Neuroblastoma | Not specified | |
| UKF-NB-3 | Neuroblastoma | Not specified | |
| UKF-NB-4 | Neuroblastoma | Not specified | |
| U87MG | Glioblastoma | ~1.0[2] | |
| Doxorubicin | A549 | Lung Carcinoma | >20[3] |
| BFTC-905 | Bladder Cancer | 2.3[3] | |
| HeLa | Cervical Carcinoma | 2.9[3] | |
| HepG2 | Hepatocellular Carcinoma | 12.2[3] | |
| MCF-7 | Breast Cancer | 2.5[3] | |
| Etoposide | A549 | Lung Carcinoma | 139.54[4] |
| HeLa | Cervical Carcinoma | 209.90[4] | |
| HepG2 | Hepatocellular Carcinoma | 30.16[4] | |
| MOLT-3 | Leukemia | 0.051[4] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: this compound's mechanism leading to apoptosis.
In Vivo Validation of Anti-Tumor Efficacy
To assess the translational potential of in vitro findings, the anti-tumor activity of this compound derivatives and the alternative drugs have been evaluated in animal models, primarily using human tumor xenografts in immunocompromised mice.
| Compound | Animal Model | Tumor Type | Treatment Protocol | Key Findings |
| 9-chloro-2-methylellipticinium acetate | Athymic Nude Mice | U-251 Human Glioblastoma Xenograft | 5-day IV bolus | 28.1% tumor growth delay.[5] |
| Athymic Nude Mice | U-251 Human Glioblastoma Xenograft | 7-day continuous subcutaneous infusion | 37.8% tumor growth delay.[5] | |
| Athymic Nude Mice | Orthotopic U-251 Human Glioblastoma | Continuous subcutaneous infusion | Increased survival.[3] | |
| 9-hydroxy-2N-methyl-ellipticinium acetate | Humans | Advanced Breast Cancer | 80-100 mg/m²/week IV infusion | ~25% objective remission rate in patients.[6] |
| Doxorubicin | Nude Mice | Human Glioblastoma U-87 MG Xenograft | Not specified | Retarded tumor growth. |
| Etoposide | Athymic Nude Mice | Human Colon Carcinoma HCT-116 Xenograft | Days 1 and 5, intraperitoneal | 78% tumor inhibition. |
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of an anti-cancer compound in a subcutaneous xenograft mouse model.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elliptinium, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic activity of 9-chloro-2-methylellipticinium acetate in an orthotopic model of human brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of 9-chloro-2-methylellipticinium acetate alone and in combination with conventional anticancer drugs for the treatment of human brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Elliptone: A Guide to Safe Handling and Disposal in Research Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Elliptone, a naturally derived organic compound. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide outlines a cautious approach based on general best practices for handling chemical waste of unknown toxicity.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Due to the limited availability of specific toxicity data for this compound, it should be handled with care in a laboratory setting. Assume the substance may be hazardous and take the following precautions:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Use safety glasses or goggles to protect from splashes.
-
A lab coat should be worn to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling the compound. Avoid eating, drinking, or smoking in the laboratory.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe management.
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.3 g/mol [1] |
| Appearance | Solid (form may vary) |
| CAS Number | 478-10-4[1] |
Step-by-Step Disposal Procedures
The following is a generalized, step-by-step guide for the disposal of this compound waste. This procedure should be adapted to comply with your institution's specific protocols and local regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unknown reactions.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity of waste.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Contacting a Certified Waste Disposal Service:
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with all available information on the compound.
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for professional safety and disposal consultation. Always prioritize the guidance of your institution's Environmental Health and Safety department and adhere to all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Elliptone
Essential Safety and Handling Guide for Elliptone
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By providing procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety information, building trust and providing value beyond the product itself.
Hazard Assessment and Toxicity Profile
Quantitative Data Summary
| Metric | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem[2] |
| Molecular Weight | 352.3 g/mol | PubChem[2] |
| Acute Oral Toxicity (70% Ethanolic A. elliptica Leaf Extract) | LD50 > 2000 mg/kg BW (in rats) | [1] |
| GHS Acute Toxicity Category (based on extract) | Category 5 (Lowest toxicity) | [1] |
Personal Protective Equipment (PPE) Protocol
Given the powdered nature of this compound and the lack of comprehensive toxicity data, a robust PPE protocol is essential to minimize exposure through inhalation, skin contact, and eye contact. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from airborne powder and potential splashes. |
| Respiratory Protection | N95 or higher-rated respirator | Essential for handling powdered substances to prevent inhalation of fine particles.[4] |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area : All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of airborne particles.[5][6]
-
Gather Materials : Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within the designated area.
-
Emergency Preparedness : An eyewash station and safety shower should be readily accessible. A spill kit containing absorbent materials should also be available.[5]
Step 2: Handling and Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound during a typical laboratory procedure.
References
- 1. Acute toxicity profiling of medicinal herb Ardisia elliptica leaf extract by conventional evaluations and proton nuclear magnetic resonance (NMR) metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H16O6 | CID 160477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
